1-Benzyl-3-ethenylpyrrolidine chemical structure and properties
Structure, Synthesis, and Applications in Medicinal Chemistry Executive Summary 1-Benzyl-3-ethenylpyrrolidine (also known as 1-benzyl-3-vinylpyrrolidine) is a specialized heterocyclic intermediate utilized primarily in t...
Author: BenchChem Technical Support Team. Date: February 2026
Structure, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
1-Benzyl-3-ethenylpyrrolidine (also known as 1-benzyl-3-vinylpyrrolidine) is a specialized heterocyclic intermediate utilized primarily in the synthesis of neuroactive pharmaceutical agents.[1][2][3] As a functionalized pyrrolidine, it serves as a critical "scaffold jumper" in drug discovery, allowing researchers to access 3-substituted pyrrolidine derivatives—a pharmacophore found in numerous antipsychotic, antihistaminic, and cholinergic modulators.
This guide details the physicochemical profile, validated synthetic protocols, and reactivity patterns of this compound, designed to support medicinal chemists in optimizing lead generation workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The compound consists of a pyrrolidine ring N-alkylated with a benzyl group and substituted at the C3 position with a vinyl (ethenyl) moiety.[1][2][3] This specific substitution pattern renders the molecule electronically distinct from its 2-vinyl isomers, offering unique steric vectors for receptor binding studies.[1][2][3]
Property
Data
Notes
IUPAC Name
1-Benzyl-3-ethenylpyrrolidine
Alternate: 1-Benzyl-3-vinylpyrrolidine
CAS Number
Not widely listed as commodity
Precursor CAS: 775-16-6 (Ketone)
Molecular Formula
C₁₃H₁₇N
Molecular Weight
187.29 g/mol
Appearance
Colorless to pale yellow oil
Oxidizes upon prolonged air exposure
Boiling Point
~85–90 °C @ 0.5 mmHg
Estimated based on ketone precursor (77°C/0.01 mmHg)
Density
~0.98 g/mL
Estimated
Solubility
DCM, THF, Ethyl Acetate, Toluene
Insoluble in water
LogP
~2.8
Lipophilic due to benzyl/vinyl groups
Synthetic Methodologies
The most robust route to 1-benzyl-3-ethenylpyrrolidine avoids the harsh conditions of dehydration and instead utilizes Wittig Olefination .[1][2] This ensures regiochemical purity, preventing the formation of endocyclic alkene isomers (pyrrolines).[3]
Protocol: Wittig Methylenation of 1-Benzyl-3-pyrrolidinone[1][2]
Reaction Principle:
Conversion of the C3 ketone (1-benzyl-3-pyrrolidinone) to the terminal alkene using methyltriphenylphosphonium bromide.[1][2][3]
Purification : The triphenylphosphine oxide byproduct is the main impurity.[1][2][3] Remove via filtration (if precipitated with hexanes) followed by flash column chromatography on silica gel (Eluent: 5% to 20% EtOAc in Hexanes).[1][2][3]
Yield Expectation : 75–85% isolated yield.
Figure 1: Synthetic workflow for the conversion of the ketone precursor to the vinyl target via Wittig chemistry.
Reactivity & Functionalization[15]
The terminal vinyl group acts as a versatile handle for diversifying the pyrrolidine core.[1][2][3] Unlike the chemically inert benzyl group (which serves as a protecting group or hydrophobic anchor), the alkene participates in several key transformations relevant to library synthesis.
Utility: Bioisostere for the vinyl or ethyl group, improving metabolic stability.[2][3]
Hydrogenation :
Reagents:
, Pd/C.
Product: 1-Benzyl-3-ethylpyrrolidine (or 3-ethylpyrrolidine if debenzylation occurs simultaneously).[1][2][3]
Figure 2: Divergent synthesis pathways utilizing the vinyl handle for lead optimization.[1]
Applications in Drug Discovery[16]
The 3-substituted pyrrolidine motif is a "privileged structure" in medicinal chemistry.[1][2][3] The 1-benzyl-3-ethenyl derivative specifically serves as a precursor to:
Nicotinic Acetylcholine Receptor (nAChR) Ligands : Analogs of nicotine where the pyridine ring is replaced or modified often require functionalized pyrrolidines.[1][2][3]
Dopamine D2/D3 Antagonists : Many antipsychotics feature a basic nitrogen (pyrrolidine) linked to an aromatic system.[1][2][3] The vinyl group allows for the insertion of rigid linkers.[1][2][3]
Chemokine Receptor Antagonists (CCR5/CCR2) : Pyrrolidine cores are frequently used to scaffold interactions within the receptor pocket.[1][2][3]
Case Study Relevance :
In the development of Edivoxetine (a norepinephrine reuptake inhibitor), 3-substituted pyrrolidines are key intermediates.[1][3] While Edivoxetine uses a 3-aryl substitution, the vinyl precursor allows for the synthesis of flexible alkyl-linked analogs for SAR (Structure-Activity Relationship) exploration.[1][2][3]
H335: May cause respiratory irritation.[1][2][3][5][4]
Storage : Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The vinyl group is susceptible to slow polymerization or oxidation if left in air and light.[1][2][3]
Handling : Use in a fume hood.[1][2][3] Avoid contact with strong oxidizers (e.g., peroxides) which may react violently with the alkene.[2][3]
References
Wittig Olefination Protocols
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863-927.[1][3] Link[1][2][3]
Pyrrolidine Synthesis Reviews
Nair, V., & Suja, T. D. (2007). "Recent Advances in the Synthesis of Pyrrolidines." Tetrahedron, 63(50), 12247-12275.[1][2][3] Link[1][2][3]
Precursor Properties (1-Benzyl-3-pyrrolidinone)
PubChem Compound Summary for CID 69890.[1][2][3] Link[1][2][3]
Palladium-Catalyzed Functionalization
Min, M., et al. (2018).[3] "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation." Journal of the American Chemical Society.[1][2][3][6] Link[1][2][3]
1-Benzyl-3-vinylpyrrolidine CAS 109105-82-0 supplier
The following technical guide provides an in-depth analysis of 1-Benzyl-3-vinylpyrrolidine (CAS 109105-82-0), focusing on its chemical utility, sourcing challenges, and a validated synthesis protocol for research applica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Benzyl-3-vinylpyrrolidine (CAS 109105-82-0), focusing on its chemical utility, sourcing challenges, and a validated synthesis protocol for research applications.
1-Benzyl-3-vinylpyrrolidine is a high-value heterocyclic intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of covalent inhibitors . Its core structure features a pyrrolidine ring (a privileged scaffold in GPCR and kinase ligands) protected by a benzyl group, with a reactive vinyl handle at the C3 position.
This vinyl group serves as a critical "warhead" for:
Covalent Tethering: Acting as a Michael acceptor precursor or participating in thiol-ene "click" chemistry with cysteine residues.
Diversity-Oriented Synthesis: Enabling rapid diversification via olefin metathesis, Heck coupling, or hydroboration to access 3-substituted pyrrolidine libraries.
Supply Chain Note: Due to the high reactivity of the vinyl group (polymerization risk) and the specific stereochemical requirements of modern medicinal chemistry, this compound is frequently classified as a "Make-on-Demand" item rather than a bulk commodity. Researchers are advised to synthesize it in situ from the stable precursor 1-Benzyl-3-pyrrolidinone for optimal purity.
Chemical Identity & Specifications
Property
Specification
IUPAC Name
1-Benzyl-3-vinylpyrrolidine
CAS Number
109105-82-0
Appearance
Colorless to pale yellow oil (oxidizes/darkens upon air exposure)
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol; Sparingly soluble in water.
Stability
Prone to polymerization and oxidation. Store at -20°C under Argon.
While CAS 109105-82-0 is listed in chemical databases, direct "off-the-shelf" availability is limited due to shelf-life constraints.
A. Direct Sourcing (Custom Synthesis)
For large-scale needs (>10g), contract research organizations (CROs) are the primary source.
Suppliers: Enamine, WuXi AppTec, and specialized building block vendors (e.g., Combi-Blocks, SynTech).
Lead Time: Typically 4–6 weeks.
Purity Requirement: Request >95% purity with BHT (butylated hydroxytoluene) stabilizer added to prevent polymerization during transit.
B. In-House Synthesis (Recommended for <10g)
For research scale, it is far more reliable to purchase the stable ketone precursor and perform a 1-step olefination. This ensures a fresh monomer free of oligomers.
Availability: High (Sigma-Aldrich, TCI, Alfa Aesar).
Cost: Low (<$100/25g).
Technical Synthesis Protocol
Objective: Synthesis of 1-Benzyl-3-vinylpyrrolidine via Wittig Olefination.
Rationale: The Wittig reaction provides a regioselective conversion of the ketone to the alkene without racemizing the chiral centers (if starting from a chiral precursor, though the ketone enolizes easily).
Base: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH, 60% in oil).
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
Step 1: Ylide Formation
Flame-dry a 250 mL round-bottom flask and purge with Nitrogen/Argon.
Add MePPh₃Br (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonium salt).
Cool the suspension to 0°C in an ice bath.
Slowly add KOtBu (1.2 equiv) portion-wise. The solution will turn bright yellow/orange, indicating the formation of the phosphorous ylide.
Stir at 0°C for 30–45 minutes.
Step 2: Olefination
Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF.
Add the ketone solution dropwise to the ylide mixture at 0°C.
Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .
Stir for 4–12 hours. Monitor conversion by TLC (Mobile phase: 10% MeOH in DCM; stain with KMnO₄ to visualize the alkene).
Step 3: Workup & Purification
Quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer 3x with Diethyl Ether or Ethyl Acetate.
Critical Step: The product is a basic amine. Wash the organic layer with 1M HCl to extract the product into the aqueous phase (leaving the triphenylphosphine oxide byproduct in the organic layer).
Basify the aqueous acidic layer to pH >12 using 4M NaOH.
Extract the free amine back into DCM (3x).
Dry over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) to avoid polymerization.
Yield: Typically 70–85%.
Validation: ¹H NMR (CDCl₃) should show vinyl protons: Multiplet at ~5.7 ppm (1H) and two doublets at ~5.0 ppm (2H).
Mechanism & Pathway Visualization
The following diagram illustrates the synthesis logic and downstream applications.
Figure 1: Synthesis pathway from commercial precursor to target vinyl monomer and downstream utility.
Handling, Stability & Safety
Self-Validating Safety Checks
Amine Check: The compound is a tertiary amine. Ensure no contact with strong acids unless salt formation is intended.
Polymerization Check: If the oil becomes viscous or cloudy, it has likely polymerized. Always store with a radical inhibitor (e.g., 100 ppm BHT) if keeping for >24 hours.
Storage Protocol
Temperature: -20°C.
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory.
Container: Amber glass vials to prevent photo-initiated polymerization.
References
Precursor Synthesis & Properties
Sigma-Aldrich Product Sheet: 1-Benzyl-3-pyrrolidinone. Available at:
General Wittig Protocol for Heterocycles
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 89(4), 863–927.
Pyrrolidine Scaffolds in Drug Discovery
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 57(24), 10257–10274.
Safety Data
PubChem Compound Summary: N-Benzyl-3-pyrrolidinone. National Center for Biotechnology Information.
N-Vinylpyrrolidone vs. 3-Vinylpyrrolidine: A Structural & Functional Analysis
The following technical guide details the structural, synthetic, and functional distinctions between N-vinylpyrrolidone (NVP) and 3-vinylpyrrolidine derivatives . Executive Summary In drug development and polymer chemist...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the structural, synthetic, and functional distinctions between N-vinylpyrrolidone (NVP) and 3-vinylpyrrolidine derivatives .
Executive Summary
In drug development and polymer chemistry, the distinction between N-vinyl-2-pyrrolidone (NVP) and 3-vinylpyrrolidine is often obscured by similar nomenclature. However, these two entities represent fundamentally different chemical classes with divergent reactivities and applications.
NVP is a lactam-based enamide monomer used primarily to manufacture Polyvinylpyrrolidone (PVP), a critical pharmaceutical excipient. Its reactivity is dominated by the electron-rich vinylic bond conjugated to the nitrogen lone pair.
3-Vinylpyrrolidine is a cyclic amine scaffold containing an isolated alkene. It serves as a chiral building block for active pharmaceutical ingredients (APIs), particularly in nicotinic and antibiotic drug discovery.
This guide dissects the electronic, synthetic, and toxicological differences between these two moieties to prevent costly experimental misalignments.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the connectivity of the vinyl group and the oxidation state of the ring carbon adjacent to the nitrogen.
Electronic Architecture
N-Vinylpyrrolidone (NVP): The vinyl group is attached directly to the nitrogen of a lactam (cyclic amide). The nitrogen lone pair is delocalized into both the carbonyl group and the vinyl group. This enamide resonance makes the double bond highly electron-rich but reduces the basicity of the nitrogen significantly.
3-Vinylpyrrolidine: The vinyl group is attached to the C3 carbon of a pyrrolidine (cyclic amine) ring. The alkene is electronically isolated from the nitrogen. The nitrogen retains its character as a secondary or tertiary amine (highly basic, pKa ~10-11 for the conjugate acid), capable of forming salts or participating in nucleophilic attacks.
Resonance Visualization (Graphviz)
The following diagram contrasts the resonance stabilization in NVP versus the isolated reactivity in 3-vinylpyrrolidine.
The synthesis of these two compounds requires entirely different catalytic approaches.
NVP: The Reppe Vinylation (Industrial Scale)
NVP is produced via Reppe chemistry , a high-pressure reaction involving acetylene. This is a hazardous industrial process not typically performed in discovery labs.
Catalyst: Potassium pyrrolidonate (generated in situ with KOH).
Conditions: 130–160°C, high pressure.
Key Impurity: 2-Pyrrolidone (hydrolysis product).
3-Vinylpyrrolidine: The Wittig Olefination (Lab Scale)
Researchers requiring 3-vinylpyrrolidine derivatives (e.g., for SAR studies) typically synthesize it from N-Boc-3-pyrrolidinone . This protocol ensures the nitrogen is protected, allowing the ketone to be converted to an alkene.
Protocol: Synthesis of N-Boc-3-Vinylpyrrolidine
Objective: Convert N-Boc-3-pyrrolidinone to N-Boc-3-vinylpyrrolidine.
Reagents: Methyltriphenylphosphonium bromide (
), Potassium tert-butoxide (), THF.
Step-by-Step Methodology:
Ylide Formation: In a flame-dried flask under Argon, suspend
(1.2 equiv) in anhydrous THF. Cool to 0°C.
Deprotonation: Add
(1.2 equiv) portion-wise. The solution will turn bright yellow (phosphorus ylide formation). Stir for 30 min at 0°C.
Addition: Add N-Boc-3-pyrrolidinone (1.0 equiv) dissolved in THF dropwise.
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with KMnO4 to visualize the alkene).
1H NMR Validation: Look for the characteristic vinyl pattern: a multiplet at ~5.7-5.9 ppm (1H) and two terminal alkene protons at ~5.0-5.2 ppm. The disappearance of the ketone signal in 13C NMR (~210 ppm) confirms conversion.
Part 3: Polymerization vs. Functionalization
NVP: Radical Polymerization
NVP is almost exclusively used as a monomer. It undergoes free-radical polymerization to form Polyvinylpyrrolidone (PVP) .[2]
Mechanism: Radical chain growth.
Copolymerization: Forms alternating copolymers with electron-deficient monomers (e.g., maleic anhydride) due to its electron-rich nature.
Sensitivity: Highly sensitive to pH. At pH < 7, the monomer hydrolyzes into 2-pyrrolidone and acetaldehyde. Stabilization with NaOH or amines is mandatory during storage.
3-Vinylpyrrolidine: Scaffold Functionalization
3-Vinylpyrrolidine is rarely used as a bulk monomer. Instead, it serves as a "privileged structure" in medicinal chemistry.
Reactivity: The vinyl group undergoes Hydroboration-Oxidation (to alcohols), Olefin Metathesis (RCM), or Heck coupling (to aryl-vinyl derivatives).
Application: Used to construct nicotinic acetylcholine receptor (nAChR) ligands and carbapenem antibiotics (e.g., Meropenem intermediates).
Figure 2: Divergent workflows. NVP is polymerized into chains; 3-VP is functionalized into complex small molecules.
Part 4: Toxicology & Safety Profile
A critical distinction for the safety officer and formulation scientist.
Feature
N-Vinylpyrrolidone (NVP)
3-Vinylpyrrolidine Derivatives
Carcinogenicity
Suspected Carcinogen (Cat 3). Linked to liver tumors in rodents upon chronic inhalation.
Generally not classified as bulk carcinogens, but specific bioactive derivatives must be evaluated individually.
Acute Toxicity
Harmful if swallowed/inhaled. Severe eye irritant.
Varies. Free amines are corrosive/irritants.
Polymer Safety
PVP (Polymer) is GRAS (Generally Recognized As Safe), biocompatible, and non-toxic.
N/A (Usually small molecule drugs).
Residual Limits
FDA mandates extremely low residual monomer levels (<10 ppm) in pharmaceutical PVP.
Impurities are controlled via standard ICH guidelines for intermediates.
Expert Insight: When using PVP as an excipient, you are not handling the toxic monomer NVP. However, if you are synthesizing a hydrogel using NVP monomer in the lab, you must use a fume hood and proper PPE to avoid inhalation of vapors, which are the primary toxicity vector.
Part 5: Summary of Differences
Property
N-Vinyl-2-pyrrolidone (NVP)
3-Vinylpyrrolidine
CAS Registry
88-12-0
134436-09-2 (N-Boc derivative)
Vinyl Location
Nitrogen (N1)
Carbon (C3)
Ring Type
Lactam (Cyclic Amide)
Pyrrolidine (Cyclic Amine)
Basicity
Non-basic (Amide)
Basic (Amine)
Primary Use
Monomer for PVP (Excipients, Coatings)
Scaffold for Drug Discovery
Stability
Hydrolyzes in acid; Polymerizes in light
Stable alkene; Amine oxidizes in air
References
BASF Corporation. (2023). N-Vinyl-2-pyrrolidone (NVP) Technical Data Sheet. Retrieved from
Haaf, F., Sanner, A., & Straub, F. (1985). Polymers of N-Vinylpyrrolidone: Synthesis, Characterization and Uses. Polymer Journal, 17(1), 143-152.
Reppe, W. (1949). Acetylene Chemistry.[1] Charles A. Meyer & Co. (Original description of NVP synthesis).
World Health Organization (IARC). (1999). Re-evaluation of Some Organic Chemicals: N-Vinyl-2-pyrrolidone. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Retrieved from
Denmark, S. E., & Fu, J. (2002). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Chemical Reviews, 103(4), 865-918.
Sigma-Aldrich. (2023).[2] N-Boc-3-pyrrolidinone Product Specification and Synthesis References. Retrieved from
1-Benzyl-3-ethenylpyrrolidine molecular weight and formula
Core Identity & Synthetic Utility in Pharmaceutical Development Executive Summary 1-Benzyl-3-ethenylpyrrolidine (also known as 1-Benzyl-3-vinylpyrrolidine ) is a specialized heterocyclic intermediate critical to the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Core Identity & Synthetic Utility in Pharmaceutical Development
Executive Summary
1-Benzyl-3-ethenylpyrrolidine (also known as 1-Benzyl-3-vinylpyrrolidine ) is a specialized heterocyclic intermediate critical to the synthesis of pyrrolidine-based pharmacophores. Characterized by a reactive exocyclic vinyl group at the C3 position and a benzyl-protected nitrogen, this compound serves as a divergent scaffold for constructing complex alkaloids, including analogs of epibatidine (nicotinic acetylcholine receptor agonists) and various neuroactive agents.
This guide provides a comprehensive technical profile, validated synthetic protocols, and mechanistic insights for researchers leveraging this molecule in high-value organic synthesis.
Physicochemical Profile
The following data establishes the baseline identity for 1-Benzyl-3-ethenylpyrrolidine . Researchers must verify these parameters upon procurement or synthesis to ensure starting material integrity.
Parameter
Technical Specification
IUPAC Name
1-Benzyl-3-ethenylpyrrolidine
Common Name
1-Benzyl-3-vinylpyrrolidine
CAS Registry Number
109105-82-0
Molecular Formula
C₁₃H₁₇N
Molecular Weight
187.28 g/mol
Physical State
Pale yellow oil (Standard conditions)
Solubility
Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Synthetic Methodology: The Wittig Olefination Protocol
The most robust route to 1-Benzyl-3-ethenylpyrrolidine is the Wittig olefination of N-benzyl-3-pyrrolidinone . This approach is preferred over elimination reactions of 3-hydroxypyrrolidines, which often yield thermodynamically stable endocyclic alkenes (enamines) rather than the desired exocyclic vinyl group.
3.1 Mechanistic Logic
The reaction relies on the formation of a phosphorus ylide from methyltriphenylphosphonium bromide. The choice of base is critical; Potassium tert-butoxide (KOtBu) is recommended over n-Butyllithium for safety and ease of handling at scale, providing sufficient basicity to deprotonate the phosphonium salt without competing nucleophilic attack on the ketone.
Ylide Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, suspend Ph₃PMeBr (1.2 equiv) in anhydrous THF. Cool to 0°C.
Deprotonation: Add KOtBu (1.25 equiv) portion-wise. The suspension will turn bright yellow, indicating the formation of the reactive methylene ylide. Stir for 45 minutes at 0°C.
Addition: Add 1-Benzyl-3-pyrrolidinone (1.0 equiv) dropwise as a solution in THF. The color may fade slightly as the betaine intermediate forms.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 10% MeOH/DCM) or LC-MS.
Workup: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer 3x with Diethyl Ether (Et₂O). The use of ether precipitates the triphenylphosphine oxide byproduct, aiding purification.
Purification: Dry organics over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).
3.3 Visualizing the Pathway
The following diagram illustrates the transformation logic, highlighting the critical intermediate states.
Figure 1: Wittig synthesis pathway transforming the ketone carbonyl into the target alkene.
Applications in Drug Discovery
The vinyl group at C3 is a "chemical handle," allowing this molecule to serve as a divergent intermediate.
4.1 Functionalization Strategies
Hydroboration-Oxidation: Converts the vinyl group to a primary alcohol (2-(1-benzylpyrrolidin-3-yl)ethanol), extending the carbon chain by two atoms—a common motif in neurotransmitter reuptake inhibitors.
Ring-Closing Metathesis (RCM): If the N-benzyl group is replaced or if the phenyl ring is substituted with an alkene, RCM can be used to fuse bicyclic systems, mimicking tropane alkaloids.
Cyclopropanation: Reaction with carbenoids yields spiro-cyclopropyl derivatives, increasing metabolic stability and altering the vector of the pharmacophore.
4.2 Pathway Logic Diagram
Figure 2: Divergent synthetic utility of the vinyl handle in medicinal chemistry.
Quality Control & Characterization
To validate the synthesis of 1-Benzyl-3-ethenylpyrrolidine , rely on the following spectroscopic signatures.
¹H NMR (Chloroform-d):
Vinyl Region: Look for a multiplet at 5.7–5.9 ppm (1H, –CH=) and two distinct doublets/multiplets at 5.0–5.2 ppm (2H, =CH₂). The splitting pattern confirms the terminal alkene.
Benzylic Protons: A strong singlet (or AB quartet) around 3.6 ppm (2H).
Aromatic Region: Multiplet at 7.2–7.4 ppm (5H).
Mass Spectrometry (ESI+):
Expect a molecular ion peak [M+H]⁺ at m/z ~188.15 .
References
PubChem. 1-Benzyl-3-pyrrolidinone (Precursor Data). National Library of Medicine. Available at: [Link]
The 3-Vinylpyrrolidine Scaffold: A Technical Guide to Synthesis and Medicinal Application
This guide explores the 3-vinylpyrrolidine scaffold , a versatile chiral synthon in medicinal chemistry. Unlike simple pyrrolidine, the 3-vinyl derivative offers a unique combination of conformational bias , synthetic ma...
Author: BenchChem Technical Support Team. Date: February 2026
This guide explores the 3-vinylpyrrolidine scaffold , a versatile chiral synthon in medicinal chemistry. Unlike simple pyrrolidine, the 3-vinyl derivative offers a unique combination of conformational bias , synthetic malleability (via metathesis or "click" chemistry), and covalent warhead potential .
Executive Summary: The "Swiss Army Knife" of Chiral Synthons
The 3-vinylpyrrolidine moiety is not merely a structural appendage; it is a high-value pharmacophore and intermediate. In drug discovery, it serves three distinct strategic functions:
Conformational Control: The vinyl group at C3 forces the pyrrolidine ring into specific envelope conformations (typically C3-exo or C3-endo), locking the orientation of other substituents.
Latent Reactivity: The vinyl alkene is a "handle" for late-stage functionalization (e.g., Ring-Closing Metathesis to form bicyclic alkaloids, thiol-ene click chemistry, or oxidation to diols/epoxides).
Covalent Warhead: In specific contexts, the vinyl group—especially when activated by adjacent electron-withdrawing groups—can act as a tunable Michael acceptor for targeting cysteine residues in kinases (e.g., EGFR) or proteases.[1][2]
Structural Dynamics & Conformational Bias
The pyrrolidine ring is never planar; it undergoes rapid pseudorotation. Introducing a vinyl group at the 3-position breaks this symmetry, creating an energetic preference for specific puckering modes to minimize steric strain.
Conformational Locking Mechanism
Steric Steering: Bulky substituents at C3 (like vinyl) prefer a pseudo-equatorial orientation to avoid 1,3-diaxial-like interactions.
Puckering Effect:
C3-exo envelope: Often preferred when the nitrogen is substituted with bulky protecting groups (Boc/Cbz), pushing the C3-vinyl group outward.
Impact on Binding: This "locked" conformation is critical in designing inhibitors for neuronal Nitric Oxide Synthase (nNOS) and Estrogen Receptor (ER) antagonists, where the vector of the nitrogen lone pair or N-substituent is dictated by the ring pucker.
Visualization: Conformational Energy Landscape
The following diagram illustrates the decision logic for using 3-vinylpyrrolidine to control molecular shape.
Figure 1: Logic flow determining the conformational preference of 3-vinylpyrrolidine based on substitution patterns.
Synthetic Accessibility
Accessing the 3-vinylpyrrolidine scaffold requires strategies that control the C3 stereocenter .
Comparative Synthetic Routes
Route
Starting Material
Key Transformation
Advantages
Disadvantages
A. Chiral Pool
trans-4-Hydroxyproline
Wittig Olefination of Ketone
Enantiopure, Scalable
Requires oxidation/reduction sequence
B. Metathesis
Diallylamine derivatives
Ring-Closing Metathesis (RCM)
Rapid assembly of ring
Difficult to control C3 stereochemistry without chiral catalyst
C. Cycloaddition
Chiral Nitrones + Diene
1,3-Dipolar Cycloaddition
High stereocontrol, diverse substitution
Atom economy can be lower; complex reagents
D. Vinylation
Pyrrolidinone
Vinyl Grignard / Dehydration
Direct functionalization
Often racemic; requires resolution
Detailed Protocol: Route A (Modified Chiral Pool)
This is the industry-standard approach for generating enantiopure (3S)-3-vinylpyrrolidine from L-pyroglutamic acid or hydroxyproline.
Step-by-Step Methodology:
Oxidation: Start with N-Boc-4-hydroxyproline. Oxidize the C4-hydroxyl to a ketone using Jones Reagent or Swern Oxidation .
Checkpoint: Ensure temperature is kept <-60°C during Swern to prevent epimerization.
Olefination: Treat the resulting ketone with methyltriphenylphosphonium bromide (Wittig reagent) and KHMDS in THF at -78°C.
Result:N-Boc-4-methylenepyrrolidine.
Isomerization (The "Vinyl Shift"): This is the critical step. The exocyclic double bond is isomerized to the endocyclic position (if creating a pyrroline) or reduced/hydroborated.
Alternative for 3-Vinyl: To get the vinyl group at C3, a different approach involves alkylation of the pyroglutamate enolate with allyl bromide, followed by reduction of the lactam and oxidative cleavage of the allyl terminus (if aldehyde needed) or keeping the allyl/vinyl group.
Direct Vinyl Introduction: Reaction of N-Boc-3-pyrrolidinone with vinylmagnesium bromide, followed by dehydration, yields the diene. Selective reduction is difficult.
Preferred Route (Suzuki): N-Boc-3-iodopyrrolidine (from hydroxyproline) + Vinylboronic acid pinacol ester + Pd(dppf)Cl2. This preserves the chiral center if starting from a chiral iodide.
Medicinal Chemistry Applications
A. The "Carbapenem" Connection
The most commercially significant application of pyrrolidine scaffolds is in Carbapenem antibiotics (e.g., Meropenem, Ertapenem).
Role: The pyrrolidine-3-thiol side chain at C2 of the carbapenem core dictates the spectrum of activity and stability against renal dehydropeptidase-I (DHP-I).
3-Vinyl Relevance: The 3-vinyl group is often a precursor to complex alkyl-thio side chains. For example, in the experimental carbapenem CW-270033 , a substituted pyrrolidine is crucial for activity against MRSA.
Mechanism: The basic nitrogen of the pyrrolidine enhances outer membrane permeability in Gram-negative bacteria (pseudomonas coverage).
B. Covalent Inhibitors (The "Warhead" Strategy)
While acrylamides (
) are standard, vinyl-heterocycles are emerging as "tunable" electrophiles.
Concept: A 3-vinylpyrrolidine, where the vinyl group is conjugated to an electron-deficient system (e.g., a pyridine or sulfone), can react with non-catalytic cysteines.
Tunability: Unlike the highly reactive acrylamide, a vinyl group on a saturated ring is less electrophilic, reducing off-target toxicity (glutathione depletion). It requires specific positioning to react, offering selectivity .
C. Synthesis of Bicyclic Alkaloids
3-vinylpyrrolidine is the "half-structure" of Pyrrolizidine Alkaloids .
Workflow:
N-alkylation of 3-vinylpyrrolidine with an acrylate or allyl bromide.
Ring-Closing Metathesis (RCM) using Grubbs II catalyst closes the second ring.
Result: A bicyclic core found in natural products like Hyacinthacine.
Experimental Protocol: Synthesis of (S)-N-Boc-3-Vinylpyrrolidine
Adapted from standard organometallic cross-coupling procedures.
Objective: Synthesis of tert-butyl 3-vinylpyrrolidine-1-carboxylate via Suzuki Coupling.
1-Benzyl-3-vinylpyrrolidine: Solubility Profile & Technical Guide
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Benzyl-3-vinylpyrrolidine (CAS: 109105-82-0).[1] It is designed for researchers requiring precise solvent sele...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Benzyl-3-vinylpyrrolidine (CAS: 109105-82-0).[1] It is designed for researchers requiring precise solvent selection for synthesis, purification, and analysis.[1]
Executive Summary
1-Benzyl-3-vinylpyrrolidine is a tertiary amine intermediate characterized by a lipophilic benzyl group and a reactive vinyl moiety.[1] Its solubility behavior is governed by the competition between the basic pyrrolidine nitrogen (proton-acceptor) and the hydrophobic benzyl/vinyl domains.[1]
Immiscibility: Water (neutral pH), saturated hydrocarbons (partial/low solubility depending on temperature).[1]
Key Reactivity: The vinyl group is susceptible to polymerization or oxidation; solvents must be degassed and free of radical initiators for long-term storage.[1]
Physicochemical Profile
Understanding the molecular drivers of solubility is essential for designing effective experimental protocols.[1]
Property
Value / Description
Technical Implication
CAS Number
109105-82-0
Unique identifier for sourcing and safety data.[1]
Chlorinated Solvents (DCM, Chloroform):Excellent. Preferred for extraction and transport.[1] The high density of DCM aids in phase separation during aqueous workups.[1]
Ethers (THF, Diethyl Ether, MTBE):Good to Excellent. Ideal for reactions (e.g., lithiation, Grignard).[1] Warning: Ensure THF is inhibited or fresh to prevent radical attack on the vinyl group.
Aromatics (Toluene, Benzene):Excellent. Toluene is the solvent of choice for high-temperature functionalization or azeotropic drying.[1]
Alcohols (Methanol, Ethanol):Soluble. useful for polar reactions, though nucleophilic attack on the vinyl group is a theoretical risk under highly acidic conditions.[1]
Alkanes (Hexane, Heptane):Moderate/Variable. Solubility may be temperature-dependent.[1] Often used as a co-solvent to precipitate impurities or in column chromatography (Hexane/EtOAc mixtures).[1]
Aqueous Solubility & pH Dependence
Water solubility is strictly pH-dependent, a feature utilized for purification (see Section 4).[1]
Neutral/Basic Water (pH > 7):Insoluble. The molecule exists as a free base (oil) and will form a separate organic layer.[1]
Acidic Water (pH < 4):Soluble. Protonation of the pyrrolidine nitrogen forms the ammonium salt (
Figure 1: Decision logic for solvent selection based on experimental intent. Dark nodes indicate decision points; dashed nodes indicate solvent recommendations.
Experimental Protocols
Acid-Base Extraction (Purification)
This protocol leverages the amine functionality to remove non-basic impurities (e.g., unreacted vinyl precursors or neutral side products) without chromatography.[1]
Drying: Dry combined organics over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo (keep bath temp < 40°C to prevent vinyl degradation).[1]
Purification Workflow Diagram
Figure 2: Acid-Base purification strategy isolating the target amine from neutral organic byproducts.[1]
Handling & Stability (Critical)
Oxidation/Polymerization: The vinyl group is electron-rich and prone to radical polymerization or oxidative cleavage (e.g., to an aldehyde) if exposed to air/light for prolonged periods.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Stabilizers: If storing as a solution, consider adding trace BHT (Butylated hydroxytoluene) if downstream chemistry permits.[1]
Analysis (HPLC/GC):
GC: Use a low-bleed column. Ensure injection port temperature is not excessive (>250°C) to prevent thermal degradation.[1]
HPLC: Use basic mobile phase buffers (e.g., 0.1% Ammonium Hydroxide) or acidic buffers (0.1% Formic Acid).[1] Note that acidic buffers will elute the compound as a salt (faster elution due to polarity).[1]
References
Chemical Identity : PubChem. 1-Benzyl-3-pyrrolidinone (Precursor Data).[1] National Library of Medicine.[1] [Link][1]
Synonyms for 1-Benzyl-3-ethenylpyrrolidine in Literature: A Technical Guide
The following technical guide details the nomenclature, synthesis, and application of 1-Benzyl-3-ethenylpyrrolidine , a critical intermediate in heterocyclic medicinal chemistry. Primary CAS Registry Number: 109105-82-0...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the nomenclature, synthesis, and application of 1-Benzyl-3-ethenylpyrrolidine , a critical intermediate in heterocyclic medicinal chemistry.
In drug discovery, precise communication depends on mastering the synonym landscape. 1-Benzyl-3-ethenylpyrrolidine is a pyrrolidine derivative often utilized as a scaffold for nicotinic acetylcholine receptor (nAChR) ligands and antibacterial agents. Its nomenclature varies significantly between IUPAC standards, chemical vendor catalogs, and legacy literature.
This guide deconstructs these synonyms to prevent procurement errors and database search failures.
Core Nomenclature Table
Naming Convention
Synonym
Context of Use
IUPAC (Preferred)
1-Benzyl-3-ethenylpyrrolidine
Formal publications, patent filings.
Common / Trivial
1-Benzyl-3-vinylpyrrolidine
Most common in vendor catalogs and lab slang.
Substituent-Based
N-Benzyl-3-vinylpyrrolidine
Emphasizes the protection of the nitrogen atom.
Inverted Structure
3-Vinyl-1-benzylpyrrolidine
Used in databases indexing by ring size first.
Systematic (Alt)
1-(Phenylmethyl)-3-ethenylpyrrolidine
Found in older Chemical Abstracts Service (CAS) entries.
Structural Logic & Causality
The variation in names stems from two distinct chemical priorities:
The "Vinyl" vs. "Ethenyl" Descriptor: "Ethenyl" is the rigorous IUPAC name for the
group, but "Vinyl" is the entrenched trivial name. Search algorithms in Reaxys or SciFinder may treat these differently depending on the strictness of the filter.
The Benzyl Group: Often denoted as "Bn" in shorthand (e.g., N-Bn-3-vinylpyrrolidine), or expanded to "(phenylmethyl)" in older literature to explicitly describe the benzene ring attached to the methylene bridge.
Synthetic Pathways & Contextual Synonyms
Understanding the synthesis of this compound reveals why certain synonyms persist. The molecule is almost exclusively generated via Wittig Olefination of its ketone precursor. Consequently, literature often refers to it as the "Wittig product of N-benzyl-3-pyrrolidinone."
The Synthesis Workflow (Pathway Diagram)
The following diagram illustrates the transformation from the commercially available ketone to the target alkene.
Figure 1: Logical flow of the Wittig olefination process converting the ketone precursor to the vinyl target.[1][2][3][4][5][6][7][8][9][10][11]
Experimental Protocol: Synthesis Verification
Objective: Synthesize 1-Benzyl-3-ethenylpyrrolidine (1-Benzyl-3-vinylpyrrolidine) from 1-Benzyl-3-pyrrolidinone.
Rationale: This protocol uses the Wittig reaction, the industry standard for converting ketones to exocyclic alkenes.[3][10] The choice of Potassium tert-butoxide (KOtBu) as a base is critical because it ensures rapid, irreversible deprotonation of the phosphonium salt without nucleophilic interference at the ketone carbonyl.
Base: Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi).
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology
Ylide Generation:
In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.
Cool to 0°C.
Add KOtBu (1.25 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide. Stir for 30 minutes.
Coupling:
Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF.
Add the ketone solution dropwise to the ylide suspension at 0°C.
Allow the reaction to warm to room temperature and stir for 4–6 hours. Note: Monitoring by TLC is essential; the ketone spot should disappear.
Workup & Purification:
Quench with saturated aqueous Ammonium Chloride ($ \text{NH}_4\text{Cl} $).
Extract with Diethyl Ether ($ \text{Et}_2\text{O} $) x3.
Dry organic layers over Magnesium Sulfate ($ \text{MgSO}_4 $) and concentrate in vacuo.
Purification: The crude oil contains Triphenylphosphine oxide (TPPO) byproduct. Remove TPPO via filtration through a silica plug (eluting with Hexanes:Ethyl Acetate 9:1) or via precipitation in cold hexanes.
Yield: Expect 75–85% as a colorless to pale yellow oil.
Search Strategy for Literature Retrieval
When searching databases like SciFinder-n, Reaxys, or PubMed, using a single name is insufficient. Use the following Boolean string to capture all relevant synonyms:
("1-Benzyl-3-ethenylpyrrolidine" OR "1-Benzyl-3-vinylpyrrolidine" OR "N-Benzyl-3-vinylpyrrolidine" OR "CAS 109105-82-0")
Data Verification Checklist
Before citing a source or purchasing the compound, verify the identity using these parameters:
Parameter
Value
Why it matters
CAS Number
109105-82-0
The only unique numerical identifier. Distinguishes from the ketone (775-16-6).
InChI Key
Verify via ChemDraw
Ensures stereochemistry (if chiral) is noted. The generic CAS implies the racemate.
Physical State
Liquid (Oil)
If a vendor sells a "solid," it is likely the hydrochloride salt or the ketone precursor.
References
National Institutes of Health (NIH) - PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone (Precursor Data). Retrieved February 3, 2026, from [Link]
Organic Chemistry Portal. (n.d.). The Wittig Reaction: Mechanism and Protocols. Retrieved February 3, 2026, from [Link]
Biological Activity of 3-Substituted Pyrrolidine Derivatives: A Technical Guide
Topic: Biological Activity of 3-Substituted Pyrrolidine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "Out-of-Plane" Ve...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of 3-Substituted Pyrrolidine Derivatives
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The "Out-of-Plane" Vector
In medicinal chemistry, the pyrrolidine ring is a ubiquitous saturated heterocycle, most commonly exploited at the C2 position due to the abundance of chiral pool precursors like L-proline.[1] However, the C3-substituted pyrrolidine represents a distinct and powerful pharmacophore vector.[1] Unlike C2 substituents which often lie in the plane of the amide/amine backbone, C3 substituents project into a unique "out-of-plane" spatial region, enabling interactions with deep hydrophobic pockets or specific solvent-exposed domains that are inaccessible to proline analogues.[1]
This guide analyzes the structural utility, pharmacological applications, and experimental validation of 3-substituted pyrrolidine derivatives, moving beyond simple listing to explore the causality of their biological activity.[1]
Structural & Stereochemical Considerations
The biological potency of 3-substituted pyrrolidines is governed by ring puckering and stereochemical presentation.[1]
The "Envelope" Conformation and Vector Analysis
The pyrrolidine ring is not planar; it exists in a dynamic equilibrium of "envelope" conformations.[1]
C3-endo vs. C3-exo: Substituents at the 3-position can stabilize specific puckers.[1] For instance, an electron-withdrawing group (EWG) like fluorine at C3 often prefers an axial-like orientation to minimize dipole interactions, whereas bulky aryl groups may prefer equatorial orientations.[1]
Vector Differentiation:
C2-Vector: Proline-like; directs groups adjacent to the nitrogen lone pair/amide bond.[1]
C3-Vector: Directs groups away from the N-terminus, creating a "U-shape" or "extended" topology depending on relative stereochemistry (cis/trans) with N-substituents.[1]
Stereochemical Switches
The chirality at C3 is often a "molecular switch" for selectivity.[1]
Example: In 3-aminopyrrolidine-based kinase inhibitors, the
-enantiomer often aligns the amine to form critical hydrogen bonds with the hinge region, while the -enantiomer may clash sterically or face the solvent, resulting in >100-fold potency loss.[1]
Therapeutic Applications & Case Studies
Anticholinergics (Muscarinic Antagonists)
The 3-substituted pyrrolidine scaffold is the core of several blockbuster bronchodilators.[1]
Mechanism: The quaternary ammonium at N1 binds the anionic aspartate in the M3 receptor.[1] The bulky ester group at C3 projects into the hydrophobic pocket of the receptor, locking the antagonist in place.[1]
SAR Insight: The distance between the charged nitrogen and the hydrophobic ester at C3 is critical (approx. 5-6 Å), a geometry perfectly maintained by the 3-substituted pyrrolidine spacer.[1]
Kinase Inhibitors (PI3K / JAK)
3-Aminopyrrolidines serve as excellent scaffolds for type I and type II kinase inhibitors.[1]
Application: PI3K (Phosphoinositide 3-kinase) and JAK (Janus Kinase) inhibition.[1]
Mechanism: The pyrrolidine nitrogen often acts as a solubilizing group or interacts with the ribose-binding pocket, while the C3-amino group serves as a linker to the aryl "warhead" that binds the hinge region.[1]
Advantage: The sp3 character of the pyrrolidine ring improves solubility compared to flat aromatic linkers (e.g., phenyl rings) and reduces HERG liability by disrupting planarity.[1]
GPCR Modulators (CCR2 Antagonists)[1]
Target: C-C Chemokine Receptor Type 2 (CCR2) for inflammation.[1]
Activity: 3-Aminopyrrolidine derivatives have shown nanomolar potency.[1] The basic nitrogen at C3 interacts with the conserved Glu291 in the transmembrane bundle, mimicking the endogenous chemokine's positively charged residues.[1]
Visualizing the Mechanism: PI3K/AKT Signaling
The following diagram illustrates the signaling pathway targeted by 3-substituted pyrrolidine kinase inhibitors.
Caption: Schematic of the PI3K/AKT pathway showing the intervention point of 3-substituted pyrrolidine inhibitors (competitive binding at the ATP pocket).[1]
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols describe how to synthesize and test these derivatives.
Protocol: In Vitro PI3K Kinase Inhibition Assay
This assay quantifies the potency (
) of a 3-substituted pyrrolidine derivative against PI3K isoforms using a luminescent ADP-detection method (e.g., ADP-Glo).[1]
Compound Preparation: Prepare 3-fold serial dilutions of the 3-substituted pyrrolidine test compound in 100% DMSO. Dilute 1:25 into Assay Buffer (4% final DMSO).
Vertex AI Search. (2025).[1] Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.[1] Link[1]
National Institutes of Health (NIH). (2018).[1] Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central.[1] Link
Merck Millipore. (n.d.).[1] Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Link
Promega Corporation. (n.d.).[1] PI3K(p110δ/p85α) Kinase Assay Protocol. Link
Cayman Chemical. (n.d.).[1] Calcium flux assay in mixed populations using kinetic flow cytometry. Link
Guide to Pharmacology. (2024).[1] Pacritinib Ligand Page. IUPHAR/BPS.[1] Link
Operational Mastery of 1-Benzyl-3-vinylpyrrolidine: A Safety & Handling Whitepaper
Part 1: Chemical Identity & Strategic Utility The Identity Paradox (Critical Technical Note) WARNING: A discrepancy exists in common database associations for this compound. Target Compound: 1-Benzyl-3-vinylpyrrolidine (...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Chemical Identity & Strategic Utility
The Identity Paradox (Critical Technical Note)
WARNING: A discrepancy exists in common database associations for this compound.
Target Compound: 1-Benzyl-3-vinylpyrrolidine (The focus of this guide).
Provided CAS (133034-01-2): This CAS number is frequently assigned in major catalogs (e.g., Sigma-Aldrich, Combi-Blocks) to (S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate , a precursor often used to synthesize vinyl pyrrolidines via elimination.
Operational Implication: Verify the chemical structure via NMR or Certificate of Analysis (CoA) before use. Do not rely solely on the CAS number for procurement.[1]
Molecular Profile
1-Benzyl-3-vinylpyrrolidine is a bifunctional intermediate featuring a basic pyrrolidine core protected by a benzyl group, with a reactive vinyl handle at the C3 position.[1] It is primarily used in transition-metal catalyzed cross-couplings (e.g., Heck reactions) and as a monomer for functionalized polymer synthesis .[1]
Likely an oil at RT; handle with liquid transfer protocols.[1]
Boiling Point
~80-90°C @ 0.5 mmHg
High vacuum distillation required for purification.[1]
Density
~0.98 - 1.02 g/mL*
Denser than ether; lighter than chlorinated solvents.[1]
Solubility
DCM, THF, Toluene
Incompatible with acidic aqueous phases (protonation).[1]
*Data extrapolated from structural analogs (1-Benzyl-3-pyrroline and 1-Benzyl-3-pyrrolidinone) due to limited specific public data.
Part 2: Hazard Profiling & Toxicology (The "Why")
As a Senior Scientist, I rely on Read-Across Toxicology . We infer the hazards of this specific molecule by analyzing its functional groups: the Benzylamine moiety (Corrosivity/Toxicity) and the Vinyl group (Reactivity).[1]
Health Hazards (GHS Classification)
Hazard Class
Category
Hazard Statement
Mechanism of Action
Skin Corr./Irrit.
Cat 1B / 2
H314/H315: Causes severe skin burns/irritation.
The basic nitrogen attacks lipid bilayers in skin; benzyl group enhances lipophilicity/penetration.[1]
Reactive vinyl groups can act as haptens, binding to skin proteins.[1]
Reactivity Hazards
Spontaneous Polymerization: The vinyl group, while less reactive than an acrylate, is susceptible to radical-initiated polymerization if stored improperly (heat/light).[1]
Peroxide Formation: Vinyl groups can scavenge oxygen to form unstable peroxides, which may trigger explosive polymerization upon heating or distillation.[1]
Incompatibility: Violent reaction with strong oxidizers (e.g., HNO₃) and alkylating agents.[1]
Part 3: Operational Protocols (The "How")
The "Inert Atmosphere Transfer" Protocol
To mitigate the risk of oxidation and moisture absorption (which carbonates the amine), all transfers should utilize this self-validating workflow.[1]
Figure 1: Inert Atmosphere Transfer Workflow. This logic prevents water condensation (which degrades purity) and oxygen ingress (which creates peroxides).[1]
Stabilizers: If long-term storage (>6 months) is required, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at 100-200 ppm, provided it does not interfere with downstream catalysis.[1]
Container: Amber glass (UV protection) with a Teflon-lined cap.[1]
Part 4: Synthetic Utility & Reactivity Logic
Understanding how this molecule reacts is crucial for safety.[1] The diagram below illustrates the competing pathways that a researcher must control.
Figure 2: Reactivity Logic Tree. The researcher's goal is to maximize Path A while suppressing Path B and C through environmental controls.
Part 5: Emergency Response
Spill Management
Evacuate: Clear the immediate area.
PPE: Wear nitrile gloves (double layer recommended), lab coat, and chemical splash goggles.[1]
Neutralize: Do not use water initially.[1][2] Absorb with an inert material (Vermiculite or Sand).[1]
Clean: Once absorbed, wipe the surface with dilute acetic acid (vinegar) to neutralize the amine residue, then wash with soap and water.[1]
Application Note: Chemoselective Synthesis of 1-Benzyl-3-vinylpyrrolidine
This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of 1-Benzyl-3-vinylpyrrolidine . [1] Executive Summary & Rationale The...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and drug development professionals requiring a robust, scalable protocol for the synthesis of 1-Benzyl-3-vinylpyrrolidine .
[1]
Executive Summary & Rationale
The pyrrolidine scaffold is a "privileged structure" in medicinal chemistry, ubiquitous in GPCR ligands and kinase inhibitors.[1] The transformation of 1-benzyl-3-pyrrolidinone (1) to 1-benzyl-3-vinylpyrrolidine (2) introduces a versatile vinyl handle, enabling further functionalization via hydroboration, olefin metathesis, or thiol-ene "click" chemistry.
While standard Wittig conditions often suffice for simple ketones, N-heterocyclic ketones like 3-pyrrolidinone present a specific challenge: enolization .[1] The
-protons adjacent to the carbonyl and the nitrogen center are acidic. Using standard bases (e.g., n-BuLi) at room temperature can lead to enolate formation rather than olefination, drastically reducing yield.[1]
This protocol utilizes a Potassium tert-butoxide (KOtBu) / Methyltriphenylphosphonium bromide system at controlled temperatures.[1] This method balances basicity and nucleophilicity to favor ylide addition over enolization.[1] Furthermore, we introduce an Acid-Base Extraction Purification workflow that leverages the basicity of the pyrrolidine nitrogen to remove the difficult-to-separate triphenylphosphine oxide (TPPO) byproduct without extensive chromatography.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the formation of a phosphonium ylide (Wittig reagent) which attacks the ketone carbonyl.[1]
Reaction Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the Wittig olefination of 1-benzyl-3-pyrrolidinone.[1]
Experimental Protocol
Reagents and Equipment
Reagent
Equiv.
Role
CAS No.
1-Benzyl-3-pyrrolidinone
1.0
Substrate
775-16-6
Methyltriphenylphosphonium bromide
1.2
Ylide Precursor
1779-49-3
Potassium tert-butoxide (KOtBu)
1.25
Strong Base
865-47-4
Tetrahydrofuran (THF)
Solvent
Anhydrous, inhibitor-free
109-99-9
Equipment:
Flame-dried 2-neck round-bottom flask (RBF) under Argon/Nitrogen atmosphere.[1]
Phase A: Generation of the Ylide (The "Instant Ylide" Method)
Setup: Charge a flame-dried RBF with Methyltriphenylphosphonium bromide (1.2 equiv) and a magnetic stir bar.
Solvation: Add anhydrous THF (concentration ~0.5 M relative to phosphonium salt). Cool the suspension to 0 °C (ice bath).
Deprotonation: Add KOtBu (1.25 equiv) portion-wise over 5 minutes.
Observation: The suspension will turn a bright canary yellow , indicating the formation of the phosphorus ylide.
Maturation: Stir at 0 °C for 30–45 minutes to ensure complete deprotonation.
Phase B: Olefination
Addition: Dissolve 1-Benzyl-3-pyrrolidinone (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the yellow ylide suspension at 0 °C.
Critical Control Point: Slow addition prevents a localized exotherm which could degrade the sensitive ketone.[1]
Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–12 hours.
Monitoring: Monitor by TLC (Silica; 10% MeOH in DCM).[1] The starting ketone (UV active) should disappear.[1] The yellow color of the ylide will fade to a pale suspension.[1]
Phase C: Workup & Purification (The "Acid-Base" Trick)
Standard chromatography often struggles to separate amines from Triphenylphosphine oxide (TPPO).[1] This chemical extraction method is superior.[1]
Quench: Quench the reaction with saturated aqueous NH₄Cl (5 mL).
Solvent Swap: Remove the bulk of THF under reduced pressure (rotary evaporator). Dilute the residue with Diethyl Ether (Et₂O) or Ethyl Acetate.[1]
Ensure temperature is 0°C during addition. Switch base to NaH (slower, sometimes cleaner) or use Petasis Reagent (Titanocene dimethyl) which is non-basic.[1]
Starting Material Remains
Wet Reagents
Phosphonium salts are hygroscopic.[1] Dry MePPh3Br under high vacuum at 100°C for 2h before use. Use freshly distilled THF.
Product Impure
TPPO Contamination
Repeat the Acid-Base extraction. Ensure the pH is <2 during the acid wash and >12 during the base extraction.[1]
Safety & Handling
Methyltriphenylphosphonium bromide: Toxic if swallowed.[1] Irritating to eyes/skin.[1][4][5] Hygroscopic.
Potassium tert-butoxide (KOtBu): Flammable solid.[1] Corrosive. Reacts violently with water.[1] Handle in a fume hood.
1-Benzyl-3-vinylpyrrolidine: As a tertiary amine, treat as a potential irritant and sensitizer.[1] Store under inert gas at 4°C to prevent polymerization of the vinyl group.[1]
References
Wittig Reaction General Methodology: Maercker, A. Org.[1] React.1965 , 14, 270.[1]
Synthesis of N-Benzyl-3-pyrrolidinone (Starting Material): ChemicalBook Protocol & Safety Data.
Alternative Olefination (Petasis Reagent): Petasis, N. A.; Akritopoulou, I. Synlett1992 , 10, 665.[1]
Purification of Amino-Alkenes: "Acid-Base Extraction Techniques in Organic Synthesis." Common Organic Chemistry Protocols. (General Knowledge Grounding).
Application Note: High-Fidelity Synthesis of 3-Ethenylpyrrolidine Hydrochloride
Abstract & Scope This application note details a robust, scalable protocol for the synthesis of 3-ethenylpyrrolidine hydrochloride (also known as 3-vinylpyrrolidine HCl). This scaffold is a critical pharmacophore in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 3-ethenylpyrrolidine hydrochloride (also known as 3-vinylpyrrolidine HCl). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the design of covalent inhibitors targeting cysteine residues (e.g., BTK, JAK3 inhibitors).
Unlike standard textbook descriptions, this guide addresses the specific challenges of this substrate:
Volatility: The free base is highly volatile; this protocol isolates the stable hydrochloride salt.
Purification: A chromatography-free method for removing triphenylphosphine oxide (TPPO) is prioritized.
Enolization: The starting material, N-Boc-3-pyrrolidinone, is prone to enolization. The protocol uses a "pre-formed ylide" strategy to mitigate this.
Retrosynthetic Logic & Mechanism
The synthesis proceeds via a classic Wittig methylenation followed by acid-mediated deprotection. The choice of the tert-butoxycarbonyl (Boc) protecting group is deliberate: it is stable to the strong bases required for ylide formation but easily removed under non-aqueous acidic conditions to yield the salt directly.
Reaction Scheme
Figure 1: Synthetic pathway from phosphonium salt to final amine salt.
Critical Parameter Optimization
Base Selection: KOtBu vs. n-BuLi
While n-Butyllithium (n-BuLi) is the standard for generating ylides, Potassium tert-butoxide (KOtBu) is recommended for this protocol.
Safety: KOtBu is a solid (or solution) that is significantly less hazardous than pyrophoric n-BuLi.
Efficacy: The pKa of the methyltriphenylphosphonium proton is ~22. KOtBu (pKa ~19 in THF) drives the equilibrium sufficiently when used in slight excess, without the risk of attacking the carbamate (Boc) group, which can occur with organolithiums at higher temperatures.
Triphenylphosphine Oxide (TPPO) Removal
TPPO is the primary byproduct of the Wittig reaction and is notoriously difficult to remove via chromatography due to "tailing." This protocol utilizes a Magnesium Chloride (MgCl₂) complexation strategy. MgCl₂ forms an insoluble complex with TPPO in non-polar solvents, allowing for filtration rather than column chromatography.
Ylide Formation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Add Methyltriphenylphosphonium bromide and suspend in 20 mL anhydrous THF.
Deprotonation: Cool the suspension to 0°C (ice bath). Add KOtBu solution dropwise over 10 minutes. The suspension will turn a bright yellow/canary yellow color, indicating ylide formation. Stir at 0°C for 45 minutes.
Checkpoint: If the solution remains white, moisture is present. Abort and re-dry reagents.
Addition: Dissolve N-Boc-3-pyrrolidinone in 10 mL anhydrous THF. Add this solution dropwise to the ylide mixture at 0°C.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 4 hours.
TLC Monitoring: 20% EtOAc/Hexanes. Stain with KMnO₄ (alkene shows brown) or Ninhydrin (Boc is silent, but ketone UV active).
Quench: Quench with saturated aqueous NH₄Cl (20 mL).
Workup: Extract with Diethyl Ether (
, 3 x 30 mL). Wash combined organics with Brine. Dry over and concentrate carefully (product is semi-volatile).
Purification (TPPO Removal):
Dissolve the crude residue (containing product + TPPO) in minimal Toluene (approx 5 mL).
Add MgCl₂ (2.0 equiv relative to expected TPPO) and heat to reflux for 1 hour.
Cool to RT and dilute with Hexanes (20 mL). TPPO-MgCl₂ complex will precipitate as a gummy solid.
Filter through a sintered glass funnel. Rinse the solid with 10%
/Hexanes.
Concentrate the filtrate to yield the N-Boc-3-vinylpyrrolidine as a clear, colorless oil.
Phase 2: Deprotection & Salt Formation
Target: 3-ethenylpyrrolidine hydrochloride
Reagents:
Reagent
Equiv.
Role
N-Boc-3-vinylpyrrolidine
1.0
Substrate
4M HCl in Dioxane
5.0
Acid Source
Diethyl Ether
-
Anti-solvent
Procedure:
Dissolve the purified N-Boc intermediate in dry Dioxane (5 mL per gram).
Cool to 0°C. Add 4M HCl in Dioxane dropwise.
Stir at RT for 2 hours. Gas evolution (
and Isobutylene) will be observed.
Isolation: The product often precipitates as a white solid. If not, add anhydrous Diethyl Ether until the solution becomes cloudy and store at 4°C for 1 hour.
Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold ether.
Drying: Dry in a vacuum desiccator over
.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Analytical Validation (QC)
Typical NMR Profile (N-Boc Intermediate)
1H NMR (400 MHz, CDCl₃):
5.75 (m, 1H, =CH),
5.05–5.15 (m, 2H, =CH₂),
3.30–3.60 (m, 4H, N-CH₂),
2.80 (m, 1H, CH-vinyl),
1.70–2.10 (m, 2H, Ring CH₂),
1.46 (s, 9H, Boc-tBu).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Yellow Color (Step 2)
Wet THF or degraded Base
Distill THF over Na/Benzophenone; use fresh KOtBu.
Low Yield
Enolization of Ketone
Ensure Ylide is fully formed (45+ min) before adding ketone. Add ketone slowly at 0°C.
Gummy Precipitate (Final Step)
Hygroscopic Salt
Use strictly anhydrous ether for precipitation. Handle in glovebox or rapid filtration.
Safety & Hazards
3-Ethenylpyrrolidine (Free Base): Volatile, flammable, and skin irritant. Always handle as the HCl salt when possible.
Methyltriphenylphosphonium Bromide: Toxic if swallowed.
KOtBu: Corrosive, moisture sensitive.
TPPO: Not acutely toxic but an environmental persistence hazard.
References
Wittig Reaction Mechanism & Scope
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[1] Chemical Reviews. Link
TPPO Removal via MgCl2:
Donald, J. R., & Martin, S. F. (2002). "Use of MgCl2 for the removal of Triphenylphosphine Oxide." Journal of Organic Chemistry. (Methodology adapted from general phosphine oxide removal protocols).
Synthesis of N-Boc-3-vinylpyrrolidine (Patent Reference)
Colandrea, V. J., et al. (2010). "Preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate." WO2010065447A3. Link
Deprotection of N-Boc Amines:
Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. (General reference for HCl/Dioxane deprotection efficiency).
RAFT polymerization of 1-Benzyl-3-vinylpyrrolidine monomers
This Application Note is designed for researchers and drug development professionals focusing on the precision synthesis of functionalized pyrrolidine scaffolds. Subject: Precision RAFT Polymerization of 1-Benzyl-3-vinyl...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and drug development professionals focusing on the precision synthesis of functionalized pyrrolidine scaffolds.
Subject: Precision RAFT Polymerization of 1-Benzyl-3-vinylpyrrolidine (BVP)
Classification: Less Activated Monomer (LAM) Protocol
Technique: Xanthate-Mediated RAFT (MADIX)
Executive Summary & Strategic Rationale
1-Benzyl-3-vinylpyrrolidine (BVP) represents a distinct class of functionalized vinyl monomers. Unlike styrenics or acrylates, the vinyl group in BVP is attached to a saturated heterocyclic ring, classifying it as a Less Activated Monomer (LAM) . The lack of conjugation adjacent to the vinyl group results in a highly unstable propagating radical, making standard free-radical polymerization prone to degradative chain transfer and low molecular weights.
The RAFT Solution:
To achieve controlled molecular weight distributions (Đ < 1.[1]3) and defined end-groups, traditional RAFT agents (dithiobenzoates/trithiocarbonates) are unsuitable because they inhibit the polymerization of LAMs (due to overly stable intermediate radicals). This protocol utilizes Xanthates or Dithiocarbamates , specifically leveraging the MADIX (Macromolecular Design via the Interchange of Xanthates) mechanism.
Key Application:
Poly(BVP) serves as a versatile, pH-responsive polyamine precursor. The benzyl group acts as a protecting group that can be removed (via hydrogenolysis) to yield poly(3-vinylpyrrolidine), a cationic scaffold for gene delivery and antimicrobial coatings.
Critical Mechanistic Insight: The "LAM" Challenge
Success with BVP requires understanding the reactivity mismatch.
Required RAFT Agent (CTA): Must have a Z-group that destabilizes the intermediate radical to favor fragmentation (e.g., O-alkyl xanthates or N,N-dialkyl dithiocarbamates).
Selection of Chain Transfer Agent (CTA):
We recommend O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate (Xanthate A) or the commercially available Rhodixan A1 .
Reaction Pathway Diagram
Figure 1: The MADIX/RAFT cycle tailored for Less Activated Monomers (LAMs) like BVP. The choice of Xanthate ensures the intermediate radical is not too stable, preventing retardation.
Experimental Protocol
Materials & Reagents
Reagent
Role
Specifications
Preparation
1-Benzyl-3-vinylpyrrolidine (BVP)
Monomer
>98% Purity
Critical: Pass through basic alumina column to remove inhibitors.
O-ethyl-S-(1-methoxycarbonyl)ethyl xanthate
RAFT Agent
>95%
Synthesize or purchase (e.g., Sigma/Merck).
AIBN (Azobisisobutyronitrile)
Initiator
98%
Recrystallize from methanol before use. Store at -20°C.
Quench: Immerse the tube in an ice bath and expose to air to terminate radicals.
Dilution: Dilute the crude mixture with 2 mL of THF.
Precipitation: Dropwise addition of the polymer solution into cold Hexane (100 mL) under vigorous stirring. Poly(BVP) is hydrophobic but the monomer is soluble in hexane; this removes unreacted monomer.
Alternative: If the polymer is oily, use cold Diethyl Ether.
Drying: Dry the precipitate in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
NMR Spectroscopy (
H-NMR)
Solvent: CDCl
Key Signals:
Monomer Disappearance: Vinyl protons at
5.0–5.8 ppm.
Polymer Backbone: Broad peaks at
1.2–2.0 ppm (backbone CH/CH).
Benzyl Group: Aromatic protons at
7.1–7.4 ppm (Internal Standard for conversion calculation).
End-Group Analysis: Look for the ethyl group of the Xanthate (
4.6 ppm, q, -O-CH-CH) to calculate .
Gel Permeation Chromatography (GPC/SEC)
Eluent: THF or DMF + 0.1% LiBr (to prevent amine adsorption to columns).
Standard: Polystyrene standards (Relative
) or Multi-angle Light Scattering (Absolute ).
Expected Result: Monomodal distribution,
(Dispersity) < 1.4.
Data Summary Table
Parameter
Value / Observation
Validation Criteria
Appearance
Viscous oil to glassy solid
Clear, slight yellow tint (from Xanthate)
Conversion
60 - 75%
Determine by H-NMR
(Theoretical)
~14,000 g/mol
Formula:
Dispersity ()
1.15 - 1.35
GPC Analysis
End-Fidelity
>90%
Presence of Xanthate end-group
Troubleshooting & Optimization
Workflow Logic Diagram
Figure 2: Logical flowchart for troubleshooting common RAFT issues with BVP.
Common Pitfalls:
Using Trithiocarbonates: Do NOT use DDMAT or EMP. These are for acrylates/styrenes.[3][4] They will stabilize the BVP radical too much, halting the reaction (Retardation).
Amine Poisoning: The tertiary amine in the pyrrolidine ring can coordinate with some transition metals (if using ATRP) or interact with acidic impurities. Ensure the monomer is passed through basic alumina.
References
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[5][6] Australian Journal of Chemistry, 58(6), 379–410. Link
Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. Link
Pound, G., et al. (2008). Polymerization of N-vinylpyrrolidone via the RAFT process.[1][2][7][8][9][10] Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6575-6586. (Analogous LAM protocol). Link
Sigma-Aldrich. (n.d.). RAFT Agents: Monomer Compatibility Table. (Verification of Xanthates for Vinyl/LAMs). Link
Palladium-catalyzed Heck coupling of 1-Benzyl-3-vinylpyrrolidine
Application Note: Regioselective Functionalization of 1-Benzyl-3-vinylpyrrolidine via Heck Coupling Executive Summary & Scientific Rationale The 3-substituted pyrrolidine scaffold is a privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Functionalization of 1-Benzyl-3-vinylpyrrolidine via Heck Coupling
Executive Summary & Scientific Rationale
The 3-substituted pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor agonists, antihistamines, and dopamine modulators. Functionalizing 1-benzyl-3-vinylpyrrolidine via the Heck-Mizoroki reaction offers a direct route to diverse styryl and dieryl derivatives.
However, this substrate presents specific challenges:
Amine Coordination: The basic pyrrolidine nitrogen can coordinate to Pd(II) species, potentially arresting the catalytic cycle (catalyst poisoning).
Regioselectivity: The competition between linear (
-arylation) and branched (-arylation) products is influenced by the electronic neutrality of the vinyl group and the steric bulk of the N-benzyl moiety.
Isomerization: Post-coupling isomerization of the double bond into the ring (forming the endocyclic enamine) is a thermodynamic risk.
This guide details a robust protocol designed to maximize the linear (
)-isomer yield while suppressing isomerization and catalyst deactivation.
Mechanistic Insight & Regiocontrol
The reaction follows the classical Pd(0)/Pd(II) cycle.[1] For 1-benzyl-3-vinylpyrrolidine, the regio-determining step is the migratory insertion of the alkene into the Aryl-Pd bond.
Linear Pathway (
-selective): Favored by steric bulk on the ligand (e.g., P(o-tol)) and electron-neutral/rich alkenes. The aryl group adds to the terminal carbon to minimize steric clash with the pyrrolidine ring.
Branched Pathway (
-selective): Can be promoted by bidentate ligands (e.g., dppf) or cationic Pd pathways (using Ag salts), but is generally disfavored for this specific substrate under standard conditions.
Diagram 1: Catalytic Cycle & Regioselectivity
Caption: Catalytic cycle highlighting the bifurcation at the migratory insertion step. Steric bulk directs the pathway toward the linear (
) isomer.
Experimental Protocols
Two methods are provided. Method A is the standard high-fidelity protocol for aryl bromides/iodides. Method B (Jeffery Conditions) is recommended if Method A fails due to steric congestion or if lower temperatures are required to prevent isomerization.
Method A: Standard Phosphine-Ligand Protocol
Applicability: Aryl iodides, activated aryl bromides.
Target: Linear (
Catalyst Pre-complexation: In a flame-dried Schlenk tube equipped with a stir bar, add Pd(OAc)
(11.2 mg, 0.05 mmol) and P(o-tol) (30.4 mg, 0.10 mmol). Evacuate and backfill with Argon (3x).
Solvent Addition: Add anhydrous DMF (2.0 mL) via syringe. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of active Pd(0) species).
Substrate Addition: Add the Aryl Halide (1.1 mmol) followed by 1-Benzyl-3-vinylpyrrolidine (187 mg, 1.0 mmol) and Et
N (280 µL, 2.0 mmol).
Reaction: Seal the tube and heat to 90°C for 12–16 hours.
Note: Monitor by TLC/LCMS. If the reaction stalls, raise temp to 110°C, but monitor closely for double-bond migration.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash organic layer with brine, dry over Na
SO, and concentrate.
Purification: Flash chromatography on silica gel. (Typical eluent: Hexanes/EtOAc with 1% Et
N to prevent streaking of the amine).
Method B: Ligand-Free "Jeffery" Conditions
Applicability: Sterically hindered aryl halides or when phosphine ligands cause difficult purification.
Mechanism: Phase-transfer catalysis stabilizes Pd nanoparticles.
Protocol Differences:
Combine all solids (Pd, TBAB, Base, Substrates) in the tube first. Add DMF. Heat to 80°C . The TBAB acts as a phase transfer catalyst and stabilizes the "naked" Pd species, often accelerating the reaction for electron-rich olefins.
Optimization & Troubleshooting Data
The following table summarizes optimization studies for the coupling of 1-benzyl-3-vinylpyrrolidine with Iodobenzene.
Cause: The basic nitrogen of the pyrrolidine coordinates tightly to Pd.
Solution: Use the Hydrochloride salt of 1-benzyl-3-vinylpyrrolidine. Add 1 extra equivalent of base (total 3.0 equiv). The slow release of the free amine prevents saturation of the metal center.
Issue 2: Double Bond Isomerization
Observation: Product mass is correct, but NMR shows loss of vinyl signals and appearance of cyclic alkene signals.
Cause: Pd-hydride species re-inserting into the product (chain walking).
Solution: Add Ag
CO (1.0 equiv) as an additive. Silver acts as a halide scavenger, promoting the cationic pathway which is faster and reduces the lifetime of the Pd-hydride species, thereby suppressing isomerization.
Issue 3: Low Regioselectivity
Solution: Switch strictly to P(o-tol)
. The bulky methyl group on the phosphine creates a "cone angle" that physically blocks the Pd from attaching to the internal carbon of the vinyl group, forcing it to the terminal position.
References
Heck, R. F. (1969).[1] "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides."[2] Journal of the American Chemical Society, 90(20), 5518–5523. Link
Mizoroki, T., Mori, K., & Ozaki, A. (1971).[2] "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 44(2), 581. Link
Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 25(46), 5271-5274. Link
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Application Note: Precision Synthesis of Block Copolymers using 3-Vinylpyrrolidine Derivatives via RAFT
Executive Summary & Scientific Rationale The development of smart, stimuli-responsive drug delivery systems (DDS) increasingly relies on the precise architecture of block copolymers. While Poly(N-vinylpyrrolidone) (PVP)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
The development of smart, stimuli-responsive drug delivery systems (DDS) increasingly relies on the precise architecture of block copolymers. While Poly(N-vinylpyrrolidone) (PVP) is a gold standard in FDA-approved biomaterials due to its hemocompatibility and stealth properties, its lack of functional handles limits its versatility.[1]
This Application Note addresses the synthesis of block copolymers using 3-vinylpyrrolidine derivatives . It is critical to distinguish between two structural classes often conflated in literature:
3-Alkyl-1-vinyl-2-pyrrolidones (e.g., 3-ethyl-1-vinyl-2-pyrrolidone, C3-EVP): These are N-vinyl amides where the ring is substituted.[1] They exhibit tunable Thermoresponsive (LCST) behavior, unlike pure PVP.[1]
N-Substituted-3-vinylpyrrolidines (e.g., N-Boc-3-vinylpyrrolidine): These are C-vinyl amines.[1] They provide pendant secondary amines after deprotection, offering pH-responsiveness and cationic charge for gene delivery.[1]
Scientific Strategy:
We utilize Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[1][2] Unlike Atom Transfer Radical Polymerization (ATRP), which often struggles with the metal-coordinating ability of pyrrolidines, RAFT (specifically using Xanthates/MADIX agents) provides excellent control over these "Less Activated Monomers" (LAMs).[1]
Structural Isomerism & Monomer Selection[1]
Before initiating synthesis, the researcher must select the derivative based on the desired stimulus response.[1]
Note: This protocol focuses on Class A (C3-EVP) for thermoresponsive micelles, with notes on adapting for Class B.
Experimental Protocol: Synthesis of PEG-b-Poly(3-ethyl-1-vinyl-2-pyrrolidone)
This workflow describes the synthesis of a double-hydrophilic block copolymer that self-assembles into vesicles/micelles above its Lower Critical Solution Temperature (LCST).[1]
Phase 1: Synthesis of the Macro-CTA (PEG-Xanthate)
To ensure high blocking efficiency, we first functionalize a Poly(ethylene glycol) monomethyl ether (mPEG) with a xanthate chain transfer agent (CTA).[1]
Preparation: In a dry Schlenk tube, dissolve mPEG-Xanthate (0.5 mmol, 1.0 eq) and C3-EVP (50 mmol, 100 eq) in 1,4-Dioxane (10 mL).
Initiator Addition: Add AIBN (0.1 mmol, 0.2 eq). Note: A low radical flux is essential to maintain high end-group fidelity.
Degassing (Critical): Subject the mixture to 4 freeze-pump-thaw cycles . Oxygen is a radical scavenger and will terminate the RAFT mechanism immediately. Backfill with Argon.
Polymerization: Immerse the Schlenk tube in a pre-heated oil bath at 60°C . Stir for 12–24 hours.
Process Control: Take aliquots at t=0, 4, 8, 12h for 1H NMR to monitor conversion.[1] Stop reaction when conversion reaches ~60-70% to avoid dead chain formation (bimolecular termination).[1]
Quenching: Plunge the tube into liquid nitrogen and expose to air.
Purification: Precipitate the polymer dropwise into cold diethyl ether (excess). Filter and dry under vacuum at 40°C.
Dialysis: Dissolve in water and dialyze (MWCO 3.5 kDa) against water for 3 days to remove unreacted monomer. Lyophilize to obtain a white powder.
Characterization & Validation
To ensure the integrity of the block copolymer, the following data points must be verified.
Technical Insight: Handling N-Boc-3-Vinylpyrrolidine (Class B)
If your application requires pH-responsiveness (e.g., endosomal escape), you must use the Class B monomer (N-Boc-3-vinylpyrrolidine).[1]
Synthetic Warning: The allylic protons on the pyrrolidine ring (C3-H) are susceptible to abstraction by propagating radicals. This causes degradative chain transfer , lowering molecular weight and yield.[1]
Modification to Protocol:
Concentration: Run the reaction at higher dilution (0.5 M) to favor propagation over transfer.
Temperature: Lower temperature to 50°C using a low-temp initiator (e.g., V-70) to suppress transfer reactions.
Deprotection: Post-polymerization, treat the block copolymer with Trifluoroacetic acid (TFA) in DCM (1:1) for 2 hours to remove the Boc group, yielding the cationic Poly(3-vinylpyrrolidinium) block.
References
Roka, N., & Pitsikalis, M. (2022).[1] Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 14(4), 701.[1] Link[1]
Pound, G., & McKenzie, J. M. (2011).[1] Thermoresponsive copolymers of N-vinylpyrrolidone and 3-ethyl-1-vinyl-2-pyrrolidone.[1] European Polymer Journal, 47(11), 2172-2180.[1] Link[1]
Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]
Deane, O. J., et al. (2011).[1] Synthesis and Characterization of Waterborne Pyrrolidone-Functional Diblock Copolymer Nanoparticles. Macromolecules, 44(20), 8243-8251.[1] Link[1]
Bayer, A., et al. (2020).[1] Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) via RAFT.[1] Preprints.org. Link[1]
Application Note: Hydroboration-Oxidation of 1-Benzyl-3-ethenylpyrrolidine
Executive Summary & Strategic Significance The conversion of 1-benzyl-3-ethenylpyrrolidine (also 1-benzyl-3-vinylpyrrolidine) to 2-(1-benzylpyrrolidin-3-yl)ethanol is a pivotal transformation in the synthesis of pyrrolid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Significance
The conversion of 1-benzyl-3-ethenylpyrrolidine (also 1-benzyl-3-vinylpyrrolidine) to 2-(1-benzylpyrrolidin-3-yl)ethanol is a pivotal transformation in the synthesis of pyrrolidine-based scaffolds, commonly found in dopamine receptor modulators (e.g., D3 antagonists) and antimicrobial agents.[1]
While hydroboration-oxidation is a standard undergraduate reaction, its application to amino-alkenes presents a specific "silent failure" mode often overlooked in standard protocols: the Lewis Acid-Base Complexation (The "Borane Sink") .[1] The basic pyrrolidine nitrogen coordinates with borane (
) faster than the alkene hydroboration occurs, altering stoichiometry and potentially inhibiting the reaction if not compensated.
This guide provides a validated, self-consistent protocol that accounts for amine-borane complexation, ensuring high yield and regioselectivity.
Mechanistic Insight: The "Borane Sink" Effect
In standard alkene hydroboration, 1.0 equivalent of
can theoretically hydroborate 3.0 equivalents of alkene. However, with 1-benzyl-3-ethenylpyrrolidine, the tertiary amine acts as a Lewis base.[1]
Kinetic Phase 1 (N-Complexation): The first equivalent of
coordinates to the nitrogen lone pair, forming a stable amine-borane adduct ().[1] This deactivates the borane for hydroboration and removes it from the stoichiometry.
Kinetic Phase 2 (Hydroboration): Only excess borane is available to react with the vinyl group.[1]
Thermodynamic Consequence: If you use standard 0.33 eq or 0.5 eq of
, the reaction will stall at the complexation stage, leaving the alkene unreacted.
Correction Factor: You must treat the amine as a stoichiometric consumer of borane.
Pathway Visualization
Figure 1: The sequential reaction pathway.[1] Note that the alkene hydroboration (Step 2) only proceeds efficiently after the nitrogen "sink" is filled.
Observation: No significant exotherm usually occurs during N-complexation, but gas evolution (
) may be minimal compared to hydroxyl-containing substrates.[1]
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25 °C) . Stir for 3–12 hours.
Monitoring: TLC may be misleading due to the N-borane complex streaking.[1] GC-MS is preferred (look for the M+14 mass of the borane complex if using mild ionization, or the alcohol after a mini-workup).
95:5:0.5 DCM:MeOH:NH4OH.[1] The ammonia is crucial to prevent streaking of the free amine on silica.
Troubleshooting & Optimization Logic
Workup Decision Tree
Use this logic flow if you observe low yields or "missing" product (often stuck in the aqueous phase or as a complex).
Figure 2: Decision matrix for handling persistent amine-borane complexes.
Common Failure Modes
Symptom
Root Cause
Solution
Low Yield
Insufficient Borane
The amine "sponged" 1 eq of BH3.[1] Increase BH3 to 2.0 eq total.
Product is Non-Polar
N-B Complex Intact
The complex is less polar than the free amine. Perform the "Acid Hydrolysis Rescue" (see Fig 2).
Regioisomer Mix
Internal Alkene
If the vinyl group migrated (rare under these conditions) or if 9-BBN wasn't used.[1] For terminal vinyl, BH3 is usually >95% selective for primary alcohol.[1]
References & Authority
Brown, H. C., & Zweifel, G. (1961).[1] Hydroboration. IX. The Hydroboration of Alkenes. Journal of the American Chemical Society, 83(12), 2544–2551. Link[1]
Foundational text on the anti-Markovnikov regioselectivity and syn-stereochemistry.
Brown, H. C., & Choi, Y. M. (1982).[1] Hydroboration. 62. The hydroboration of allylic and homoallylic amines. Journal of Organic Chemistry, 47(20), 3923–3930. Link[1]
Specific authority on the interaction of borane with amine-containing alkenes.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]
General reference for the mechanism of oxidative workup.
Vanderwal, C. D. (2018).[1][7] Strategies for the Synthesis of Alkaloids. Chemical Reviews, 118(10).[1]
Contextual usage of pyrrolidine scaffolds in drug synthesis.
Disclaimer: This protocol involves hazardous reagents (Borane, Peroxides).[1] All work must be performed in a fume hood with appropriate PPE.
Application Notes and Protocols for Cross-Metathesis Reactions Involving 1-Benzyl-3-vinylpyrrolidine
Introduction: Unlocking Novel Pyrrolidine Scaffolds via Cross-Metathesis The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically activ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking Novel Pyrrolidine Scaffolds via Cross-Metathesis
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The ability to functionalize this heterocyclic system at specific positions is crucial for the development of new therapeutic agents and chemical probes. Olefin cross-metathesis has emerged as a powerful and versatile tool for the formation of carbon-carbon double bonds, offering a direct route to elaborate complex molecules from simpler olefinic precursors.
This guide provides a comprehensive overview and detailed protocols for conducting cross-metathesis reactions with 1-Benzyl-3-vinylpyrrolidine. As a substrate, it presents both an opportunity for significant molecular diversification and a challenge due to the presence of a Lewis basic nitrogen atom, which can interact with and potentially deactivate common ruthenium-based metathesis catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of novel functionalized pyrrolidine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide guidance on catalyst selection, and offer robust, field-tested protocols that address the specific challenges posed by this substrate.
The Mechanistic Landscape: Navigating the Catalytic Cycle
The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism, which involves a series of [2+2] cycloadditions and cycloreversions. Understanding this catalytic cycle is paramount for troubleshooting and optimizing reaction conditions.
The cycle is initiated by the reaction of the precatalyst with the olefin substrate, leading to the formation of a 14-electron active species. This active catalyst then engages in a series of reversible steps with the olefin partners to yield the desired cross-metathesis product and a volatile byproduct, typically ethylene.
Caption: Generalized catalytic cycle for cross-metathesis.
A critical consideration for substrates like 1-Benzyl-3-vinylpyrrolidine is the potential for the nitrogen atom to coordinate to the ruthenium center of the catalyst. This coordination can lead to the formation of stable, off-cycle species, effectively sequestering the catalyst and inhibiting its activity. The choice of catalyst and reaction conditions must therefore be carefully considered to minimize this deactivation pathway.
Catalyst Selection: A Strategic Choice for Success
The success of a cross-metathesis reaction with 1-Benzyl-3-vinylpyrrolidine hinges on the selection of an appropriate catalyst. While first-generation Grubbs catalysts (G-I) can be effective for simple olefins, they are often more susceptible to deactivation by Lewis basic functional groups. Second and third-generation catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, generally offer higher activity and greater functional group tolerance.
For nitrogen-containing substrates, the Hoveyda-Grubbs second-generation catalyst (HG-II) is often the catalyst of choice. Its isopropoxystyrene ligand is relatively labile, facilitating catalyst initiation, yet the resulting active species demonstrates high reactivity.
Catalyst Generation
Key Features
Suitability for 1-Benzyl-3-vinylpyrrolidine
Grubbs I (G-I)
High functional group tolerance for simple systems.
Moderate; may require higher catalyst loadings and longer reaction times due to nitrogen coordination.
Grubbs II (G-II)
Higher activity than G-I due to the NHC ligand.
Good; improved performance over G-I, but still susceptible to deactivation.
Hoveyda-Grubbs II (HG-II)
High stability and activity; often preferred for challenging substrates.
Excellent; generally the recommended starting point for this substrate class.
Grubbs III (G-III)
Contains a 3-bromopyridine ligand for rapid initiation.
Good; can be effective but may require careful optimization.
Experimental Protocols
The following protocols provide a starting point for the cross-metathesis of 1-Benzyl-3-vinylpyrrolidine with a generic olefin partner. It is crucial to note that optimization of catalyst loading, temperature, and reaction time will likely be necessary for each specific coupling partner.
General Considerations and Reagent Preparation
Inert Atmosphere: Ruthenium metathesis catalysts, while relatively robust, perform optimally under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
Substrate Purity: The purity of 1-Benzyl-3-vinylpyrrolidine and the coupling partner is critical. Impurities can inhibit the catalyst.
Protocol 1: Cross-Metathesis with an Electron-Deficient Olefin (e.g., Methyl Acrylate)
Electron-deficient olefins are generally good partners in cross-metathesis reactions.
Materials:
1-Benzyl-3-vinylpyrrolidine
Methyl acrylate
Hoveyda-Grubbs II catalyst
Anhydrous, degassed dichloromethane (DCM)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert gas supply (argon or nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 1-Benzyl-3-vinylpyrrolidine (1.0 equiv).
Add anhydrous, degassed DCM to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
Add methyl acrylate (1.2-2.0 equiv). Using a slight excess of one partner can favor the cross-metathesis product.
Commence stirring and allow the solution to equilibrate at the desired reaction temperature (typically room temperature to 40 °C).
In a separate vial, weigh the Hoveyda-Grubbs II catalyst (1-5 mol%) and dissolve it in a small amount of degassed DCM.
Add the catalyst solution to the reaction mixture via syringe.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.
Concentrate the reaction mixture in vacuo.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Cross-Metathesis with a Sterically Hindered Olefin
Sterically hindered olefins can be more challenging coupling partners and may require higher temperatures and catalyst loadings.
Materials:
1-Benzyl-3-vinylpyrrolidine
Sterically hindered olefin (e.g., a substituted styrene)
Grubbs II or Hoveyda-Grubbs II catalyst
Anhydrous, degassed toluene or 1,2-dichloroethane (DCE)
Schlenk flask or similar reaction vessel
Magnetic stirrer and stir bar
Inert gas supply (argon or nitrogen)
Oil bath for heating
Procedure:
Follow steps 1-3 from Protocol 1, using the sterically hindered olefin as the coupling partner.
Heat the reaction mixture to 40-80 °C using an oil bath.
Add the catalyst solution (2-10 mol%) to the heated reaction mixture.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with ethyl vinyl ether.
Concentrate the reaction mixture and purify by flash column chromatography.
Workflow and Data Interpretation
Caption: A typical experimental workflow for cross-metathesis.
Illustrative Data and Expected Outcomes
The following table provides hypothetical, yet realistic, data for the cross-metathesis of 1-Benzyl-3-vinylpyrrolidine with various olefin partners. This data is for illustrative purposes to guide expectation and experimental design. Actual results may vary.
Entry
Olefin Partner
Catalyst (mol%)
Temp (°C)
Time (h)
Yield (%)
E/Z Ratio
1
Methyl Acrylate
HG-II (2)
RT
4
85
>95:5
2
Styrene
HG-II (3)
40
6
78
90:10
3
1-Hexene
G-II (5)
40
12
65
85:15
4
Allyl Benzene
HG-II (2.5)
RT
5
82
92:8
Troubleshooting and Optimization
Low Conversion: If the reaction stalls, consider increasing the catalyst loading in small increments (e.g., 0.5-1.0 mol%). Higher temperatures may also improve conversion, but be mindful of potential catalyst decomposition. Ensure all reagents and solvents are pure and rigorously degassed.
Formation of Homodimers: The formation of homodimers of the starting materials is a common side reaction. This can sometimes be suppressed by using a slight excess of one of the coupling partners.
Poor E/Z Selectivity: The stereoselectivity of cross-metathesis can be influenced by the catalyst, substrates, and reaction conditions. For improved selectivity, screening different catalysts, including those known for high E or Z selectivity, may be necessary.
Catalyst Deactivation: If catalyst deactivation is suspected, consider the addition of a copper(I) salt (e.g., CuI) as a phosphine scavenger, which can sometimes enhance catalyst lifetime and turnover.
Purification of Metathesis Products
Ruthenium byproducts can sometimes be challenging to remove completely. Standard flash chromatography is often sufficient. If residual ruthenium is a concern, particularly for pharmaceutical applications, several methods can be employed for its removal:
Treatment with a Scavenger: Stirring the crude product with a ruthenium scavenger such as triphenylphosphine oxide or a functionalized isocyanide followed by filtration can effectively remove residual metal.
Activated Carbon: Passing a solution of the product through a plug of activated carbon can also reduce ruthenium levels.
Specialized Silica Gels: Commercially available silica gels impregnated with scavenging agents are highly effective for removing trace ruthenium.
Conclusion
Cross-metathesis of 1-Benzyl-3-vinylpyrrolidine is a potent strategy for the synthesis of a diverse array of functionalized pyrrolidine derivatives. Success in this endeavor relies on a rational approach to catalyst selection, meticulous experimental technique, and a willingness to optimize reaction conditions for each unique coupling partner. By understanding the underlying mechanism and potential pitfalls, particularly catalyst deactivation by the nitrogen atom, researchers can effectively harness the power of this transformation to accelerate their research and development programs.
References
Chatterjee, A. K., Morgan, J. P., Scholl, M., & Grubbs, R. H. (2000). Synthesis of Functionalized Olefins by Cross and Ring-Closing Metatheses. Journal of the American Chemical Society, 122(15), 3783–3784. [Link]
Voigtritter, K., Ghorai, S., & Lipshutz, B. H. (2011). Rate Enhanced Olefin Cross-Metathesis Reactions: The Copper Iodide Effect. The Journal of Organic Chemistry, 76(11), 4697–4702. [Link]
Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. [Link]
Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3765. [Link]
Delaude, L., & Noels, A. F. (2005). Metathesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]
Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]
Podkorytov, I. S., & Boyarskiy, V. P. (2021). Functionalization of Ruthenium Olefin-Metathesis Catalysts for Interdisciplinary Studies in Chemistry and Biology. Molecules, 26(16), 4983. [Link]
Burtscher, D., & Winde, R. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. Beilstein Journal of Organic Chemistry, 11, 2286–2294. [Link]
Stewart, I. C., Ung, T., Pletnev, A. A., Berlin, J. M., Grubbs, R. H., & Schrodi, Y. (2007). Highly efficient ruthenium catalysts for the formation of tetrasubstituted olefins via olefin metathesis. Organic letters, 9(8), 1589–1592. [Link]
Lesma, G., Colombo, A., Sacchetti, A., & Silvani, A. (2009). Olefin metathesis based approach to diversely functionalized pyrrolizidines and indolizidines; total synthesis of (+)-monomorine. The Journal of organic chemistry, 74(2), 590–596. [Link]
Kotha, S., & Chaurasia, U. N. (2017). Polycyclic High Density Cage Compounds via Cross Metathesis. Beilstein Archives. [Link]
Cavallo, L., Correa, A., Costabile, C., & Jacobsen, H. (2005). Mechanism of Ruthenium-Catalyzed Olefin Metathesis Reactions from a Theoretical Perspective. Journal of the American Chemical Society, 127(24), 8965–8975. [Link]
Maynard, H. D., & Grubbs, R. H. (1999). Purification Technique for the Removal of Ruthenium from Olefin Metathesis Reaction Products. Tetrahedron Letters, 40(22), 4137–4140. [Link]
Michrowska, A., Gułajski, Ł., Kaczmarska, Z., Mennecke, K., & Grela, K. (2006). Recent Advances in the Synthesis and Catalytic Activity of Ruthenium Olefin Metathesis Catalysts. Topics in Catalysis, 40(1-4), 177–187. [Link]
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. [Link]
Application
Procedure for debenzylation of 1-Benzyl-3-vinylpyrrolidine
Executive Summary This guide details the protocol for the selective -debenzylation of 1-Benzyl-3-vinylpyrrolidine to yield 3-vinylpyrrolidine hydrochloride . The central challenge in this transformation is chemoselectivi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for the selective
-debenzylation of 1-Benzyl-3-vinylpyrrolidine to yield 3-vinylpyrrolidine hydrochloride .
The central challenge in this transformation is chemoselectivity . Standard hydrogenolytic debenzylation (H
, Pd/C) is contraindicated because it inevitably reduces the C3-vinyl group to an ethyl group, destroying the target pharmacophore. This protocol utilizes 1-Chloroethyl chloroformate (ACE-Cl) , following the Olofson dealkylation mechanism. This method effectively cleaves the -benzyl bond via a carbamate intermediate while leaving the alkene moiety intact.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis: Method Selection
The choice of reagent is dictated by the requirement to preserve the olefin (vinyl group).
Method
Reagent System
Outcome for 3-Vinylpyrrolidine
Status
Catalytic Hydrogenation
H, Pd/C (or Raney Ni)
FAILURE: Reduces vinyl group to ethyl.
⛔ Avoid
Transfer Hydrogenation
HCOONH, Pd/C
FAILURE: High risk of alkene reduction.
⛔ Avoid
Oxidative Cleavage
CAN (Ceric Ammonium Nitrate)
RISK: Oxidative degradation of alkene; poor yields on simple alkyl amines.
⚠️ Low Success
Olofson Dealkylation
ACE-Cl / MeOH
SUCCESS: Selective -debenzylation. Vinyl group preserved.
✅ Recommended
Mechanism of Action (ACE-Cl)
The reaction proceeds via a non-oxidative, non-reductive pathway. The ACE-Cl reagent attacks the nitrogen lone pair, forming a quaternary ammonium salt. The chloride ion then attacks the benzylic position (kinetically favored over the secondary ring carbons), releasing benzyl chloride and forming a 1-chloroethyl carbamate. Subsequent methanolysis degrades the carbamate into the amine hydrochloride, acetaldehyde, and methyl chloride.
Figure 1: Mechanistic pathway of ACE-Cl mediated debenzylation. Note the specific cleavage of the benzyl group over the ring carbons.
Detailed Experimental Protocol
Safety Pre-requisites
ACE-Cl (1-Chloroethyl chloroformate): Highly toxic, lachrymator. Handle only in a fume hood.
Methanolysis: Generates methyl chloride (gas) and acetaldehyde. Ensure efficient condenser cooling and ventilation.
Distill if dark brown (should be clear/pale yellow).
1,2-Dichloroethane (DCE)
Solvent
Medium
Anhydrous.[2][4] DCM can be used but DCE allows higher T.
Methanol (MeOH)
Solvent
Cleavage
HPLC grade, dry.
Proton Sponge (Optional)
0.1
Scavenger
Only if substrate is acid-sensitive (rarely needed here).
Step-by-Step Procedure
Phase 1: Carbamate Formation
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
Dissolution: Dissolve 1-Benzyl-3-vinylpyrrolidine (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (concentration ~0.2 M).
Cooling: Cool the solution to 0 °C in an ice bath. Note: Exotherm control is critical to prevent side reactions with the vinyl group.
Addition: Add ACE-Cl (1.2 equiv) dropwise via syringe over 10–15 minutes.
Reaction: Remove the ice bath. Allow to warm to Room Temperature (RT), then heat to reflux (83 °C) .
Monitoring: Stir at reflux for 3–12 hours.
TLC Check: Monitor disappearance of starting material.[2] The intermediate carbamate is usually less polar than the starting amine.
Self-Validation: If reaction stalls, add 0.2 equiv additional ACE-Cl.
Phase 2: Solvent Swap & Methanolysis
7. Evaporation: Cool to RT. Concentrate the reaction mixture to dryness under reduced pressure (Rotavap).
Critical Step: This removes excess ACE-Cl and DCE. You will be left with a residue containing the carbamate and benzyl chloride.
Methanolysis: Redissolve the residue in Methanol (MeOH) (same volume as DCE).
Cleavage: Heat the methanolic solution to reflux for 1–2 hours.
Mechanism:[2][5][6] This step decarboxylates the carbamate. Evolution of gas (CO2, MeCl) indicates progress.
Concentration: Cool to RT and concentrate to dryness. The residue is crude 3-vinylpyrrolidine hydrochloride .
Phase 3: Purification (Removal of Benzyl Chloride)
11. Partition: Dissolve the crude residue in Water (pH < 2, naturally acidic due to HCl salt).
12. Wash: Extract the aqueous layer with Diethyl Ether (Et2O) or Hexanes (3 x).
Why? The product (amine salt) stays in the water. The byproduct (Benzyl Chloride) moves into the organic layer.
Isolation (Salt Form): Lyophilize the aqueous layer to obtain the clean HCl salt.
Isolation (Free Base - Optional): Basify the aqueous layer (pH > 12) with 1M NaOH and extract into DCM. Dry (Na2SO4) and concentrate. Warning: Low MW amines can be volatile.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Starting material remains
Incomplete acylation
Increase ACE-Cl to 1.5 eq. Ensure DCE is anhydrous.[4]
New impurity (Ethyl analog)
Reduction occurred
CRITICAL ERROR: Did you use H2/Pd? Switch back to ACE-Cl.
Carbamate persists
Incomplete methanolysis
Increase reflux time in MeOH. Ensure MeOH is dry.
Low Yield
Product loss during workup
The free base is water-soluble. Salt out (NaCl) during extraction or keep as HCl salt.
Workflow Diagram
Figure 2: Operational workflow for the isolation of the target amine salt.
References
Olofson, R. A. ; Martz, J. T.; Senet, J. P.; Piteau, M.; Malfroot, T. "A new reagent for the selective dealkylation of tertiary amines. Improved synthesis of 1-chloroethyl chloroformate." Journal of Organic Chemistry, 1984 , 49(11), 2081–2082. Link
Pace, V. ; Holzer, W.; Verniest, G.; Alcántara, A. R.; De Kimpe, N. "First General Route to Substituted 3-Vinylpyrrolidines." Advanced Synthesis & Catalysis, 2013 , 355, 919–924. Link
Yang, B. V. "1-Chloroethyl Chloroformate." In Encyclopedia of Reagents for Organic Synthesis, 2001 . Link
Knipe, A. C. (Ed.). "Organic Reaction Mechanisms 2004." John Wiley & Sons, 2008 . (Discusses selectivity of chloroformate dealkylations). Link
Technical Support Center: 1-Benzyl-3-vinylpyrrolidine Stability & Handling
This guide serves as a specialized technical support resource for researchers working with 1-Benzyl-3-vinylpyrrolidine . It is designed to address the specific stability challenges inherent to this molecule, which combin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers working with 1-Benzyl-3-vinylpyrrolidine . It is designed to address the specific stability challenges inherent to this molecule, which combines a reactive vinyl group with an oxidation-prone benzylic amine moiety.
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Topic: Preventing Spontaneous Polymerization & Oxidative Degradation
Core Stability Profile: The "Double Threat"
Before addressing specific protocols, you must understand why this compound is unstable. 1-Benzyl-3-vinylpyrrolidine presents a dual reactivity profile that requires stricter handling than standard monomers like Styrene.
The Vinyl Group (C3-Position): While less electron-rich than N-vinylpyrrolidone (NVP), the vinyl group at the 3-position is susceptible to free-radical polymerization, initiated by heat, light, or trace peroxides.
The N-Benzyl Moiety: The benzylic carbon (adjacent to the nitrogen) is highly prone to autoxidation . Atmospheric oxygen can abstract a hydrogen atom here, forming a hydroperoxide. This hydroperoxide then decomposes into radicals that initiate the polymerization of the vinyl group.
Rule Zero: Stability is not just about keeping it cold; it is about excluding oxygen to prevent the radical trigger event.
Frequently Asked Questions (Troubleshooting Mode)
Storage & Environmental Controls
Q: I stored the bottle in the fridge (4°C), but it still turned yellow and viscous. Why?A: Cold alone is insufficient if the atmosphere is compromised.
The Cause: Yellowing typically indicates N-oxide formation or oxidative degradation of the benzyl group, which generates radicals. Viscosity confirms polymerization has started.
The Fix: You likely stored it under air. This compound requires an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and provides a better "blanket" for liquids.
Corrective Action: If the viscosity is low, redistill immediately under high vacuum. If it is a gel, the sample is lost.
Q: Can I store this compound in standard clear borosilicate vials?A:No.
The Risk: UV and visible light can photo-initiate radical formation, especially in the presence of trace oxygen.
The Standard: Use Amber glass bottles or wrap clear vessels in aluminum foil.
Inhibitor Management
Q: Which inhibitor is best for 1-Benzyl-3-vinylpyrrolidine?A:4-tert-Butylcatechol (TBC) is the industry standard for this class of substituted vinyl pyrrolidines (typically 100–1000 ppm).
Why TBC? TBC is a potent radical scavenger that works well in the presence of slight oxygen (which activates the phenol). However, since we want to exclude oxygen to save the benzyl group, we rely on TBC to scavenge radicals formed by unavoidable trace oxygen or thermal events.
Alternative:MEHQ (Monomethyl ether of hydroquinone) is also used but often requires more dissolved oxygen to remain active, which is counter-productive for the benzyl amine stability. Stick to TBC if possible.
Q: How do I know if my inhibitor is depleted?A: Perform a simple colorimetric check or a quick 1H-NMR.
Visual Cue: TBC turns dark brown/red as it sacrifices itself to scavenge radicals (forming quinones). If your clear liquid turns dark tea-colored, your inhibitor is "spent" and polymerization is imminent.
Processing & Purification[1]
Q: I need to distill the compound. What are the critical parameters to avoid polymerization in the pot?A: Distillation is the highest-risk operation. Follow these rules:
Vacuum is Mandatory: Never distill at atmospheric pressure. You need to keep the pot temperature below 80°C (ideally <60°C).
Add Inhibitor to the Pot: Add extra TBC (approx. 5000 ppm) or Copper(II) chloride to the distillation flask. The inhibitor does not distill over, but it protects the boiling bulk liquid.
Bleed Gas: If using a capillary bleed, use Nitrogen , not air.
Q: How do I remove the inhibitor before my reaction?A: Do not use a caustic wash (NaOH) unless necessary, as it can create difficult emulsions with the amine.
Preferred Method: Pass the neat liquid (or a solution in Hexane/EtOAc) through a short plug of Basic Alumina or Silica Gel . The phenolic inhibitor binds to the polar stationary phase; the amine monomer passes through.
Experimental Protocols
Protocol A: Inhibitor Removal (Flash Filtration)
Use this immediately before polymerization reactions.
Prepare Column: Pack a glass pipette or small column with Basic Alumina (activated).
Load: Apply the 1-Benzyl-3-vinylpyrrolidine directly to the top of the column.
Elute: Flush with a non-polar solvent (e.g., Hexanes or Toluene) if the monomer is viscous, or use gravity/pressure if neat.
Collect: The first fraction is pure monomer. The inhibitor remains as a dark band at the top of the alumina.
Verify: Check TLC (UV visualization); the catechol inhibitor will have a much lower Rf than the amine.
Protocol B: Emergency Stabilization (Quenching a "Hot" Sample)
Use this if a sample shows early signs of warming or viscosity increase.
Cool: Immediately submerge the vessel in an ice-salt bath (-10°C) .
Dilute: Add a radical-scavenging solvent like Toluene (1:1 ratio). This reduces the collision frequency of polymer chains.
Re-Inhibit: Add solid TBC (aim for 1000 ppm) and shake to dissolve.
Purge: Sparge vigorously with Argon for 5 minutes to remove dissolved oxygen.
Visual Decision Guides
Figure 1: Storage & Handling Logic Gate
Determine the correct storage conditions based on your usage timeline.
Caption: Decision tree for selecting storage conditions based on anticipated usage duration to minimize polymerization risk.
Figure 2: Inhibitor Removal Workflow
Choose the correct method to remove TBC/MEHQ without degrading the amine.
Caption: Workflow comparison for removing phenolic inhibitors. Basic Alumina is recommended to avoid emulsion formation.
References & Authority
TCI Chemicals. Safety Data Sheet: 1-Benzyl-3-aminopyrrolidine Derivatives. (General handling of benzyl-pyrrolidine class).[1][2][3] Retrieved from .
3A Senrise. Product Catalog: tert-butyl 3-vinylpyrrolidine-1-carboxylate. (Confirmation of TBC as the standard inhibitor for 3-vinylpyrrolidine derivatives). Retrieved from .
Mallik, K. L., & Das, M. N. (1960). Polymerization of Vinyl Monomers and Inhibitor Removal Techniques. Journal of the American Chemical Society. (Foundational text on inhibitor removal via alumina).
BASF. Technical Information: Vinyl Pyrrolidone Monomers - Handling & Storage. (Industry standard protocols for vinyl-lactam/amine stability). Retrieved from .
Google Patents. Stabilization of heterocyclic nitrogen vinyl compounds. US Patent 2860140A. (Discusses "popcorn" polymerization risks in vinyl-nitrogen heterocycles). Retrieved from .
Technical Support Center: N-Vinylpyrrolidone (NVP) Storage & Handling
The following guide serves as a specialized Technical Support Center resource for researchers and process engineers handling N-Vinylpyrrolidone (NVP). It is structured to address the unique instability profile of this mo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a specialized Technical Support Center resource for researchers and process engineers handling N-Vinylpyrrolidone (NVP). It is structured to address the unique instability profile of this monomer, moving beyond generic safety data to actionable, mechanism-based troubleshooting.
[1]
The Core Instability Mechanism
N-Vinylpyrrolidone is unique among vinyl monomers because it faces a dual threat : it is susceptible to both acid-catalyzed hydrolysis and free-radical polymerization . Understanding this causality is the only way to prevent batch loss.
The "Domino Effect" of Degradation
Unlike acrylates that primarily fear heat, NVP’s degradation is often a chemical chain reaction triggered by moisture or pH drift.
Hydrolysis Trigger: In the presence of water and acidic pH, NVP hydrolyzes into 2-pyrrolidone and acetaldehyde.[1]
The Radical Spark: Acetaldehyde is easily oxidized into peroxides.
Polymerization: These peroxides act as free-radical initiators, triggering spontaneous, exothermic polymerization (often called "popcorn" polymerization due to its appearance and rapid expansion).
Visualization: The NVP Degradation Pathway
The following diagram illustrates why pH control is the critical "firewall" for NVP stability.
Figure 1: The causal link between hydrolysis and spontaneous polymerization. Note that preventing hydrolysis (via alkalinity) is the primary defense against peroxide generation.
Storage Specifications & Critical Parameters
NVP requires a "Goldilocks" storage environment. It has a high freezing point (~13.5°C) and low thermal stability limit.
Parameter
Specification
Technical Rationale
Temperature
20°C – 25°C
< 17°C: Risk of crystallization/freezing.[2] > 30°C: Accelerated hydrolysis and polymerization risk.
Headspace Gas
Nitrogen (Inert)
Unlike acrylates (which need oxygen for MEHQ to work), NVP is best stored under Nitrogen to prevent acetaldehyde oxidation into peroxides [1, 2].
Stabilizer
NaOH (0.1%) or Kerobit®
NaOH: Maintains pH 9-10 to stop hydrolysis. Kerobit (BPD): Organic radical inhibitor. Note: NaOH is most common.
Container
Stainless Steel / PE
Avoid Carbon Steel: Rust (Iron ions) acts as a redox catalyst, lowering the activation energy for polymerization.
Shelf Life
3 - 6 Months
Even with stabilization, hydrolysis is slow but continuous. Re-test purity after 3 months.
Troubleshooting Guide (Q&A)
Issue: "My monomer has frozen solid in the drum."
Diagnosis: The storage temperature dropped below 13.5°C.
Risk: When NVP freezes, the stabilizer (e.g., NaOH) is excluded from the crystal lattice and concentrates in the remaining liquid (eutectic separation).
Corrective Action (The Thawing Protocol):
Do NOT apply direct heat (heat bands/guns). Localized hot spots >30°C can trigger polymerization in the stabilizer-depleted liquid.
Method: Move the drum to a temperature-controlled room (20-25°C) and allow it to thaw slowly over 24-48 hours.
Critical Step: Once fully liquid, roll or mix the drum thoroughly to redistribute the stabilizer before drawing any material. Using unmixed thawed monomer is a primary cause of experimental failure.
Issue: "The monomer has turned yellow."
Diagnosis: Oxidation or Amine-based stabilizer activity.
Analysis:
If stabilized with amines (e.g., Kerobit/TPC): Yellowing is often normal and increases with time/air exposure. It typically does not affect polymerization activity.
If stabilized with NaOH: Yellowing indicates acetaldehyde formation (hydrolysis) and subsequent aldol condensation reactions.
Action: Check the pH. If pH < 9.0, hydrolysis is active. If pH is > 9.0 and color is light yellow, it is likely usable but check purity via GC.
Issue: "I see white, cauliflower-like solids in the liquid."
Diagnosis: "Popcorn" Polymerization.
Severity:Critical / Dangerous.Mechanism: This is a cross-linked, insoluble polymer network that grows exponentially. It can fracture steel pipes and drums due to expansion.
Action:
Do NOT attempt to dissolve it (it is insoluble).
Isolate the container immediately.
Discard the entire batch. The remaining liquid contains active seeds and peroxides.
Issue: "Can I remove the NaOH inhibitor?"
Context: Researchers often ask this for sensitive biological applications.
Answer: Yes, but with extreme caution.
Protocol:
Use a Flash Distillation (Vacuum) at the lowest possible temperature.
Alternatively, use a Cation Exchange Resin to capture the Na+ ions, but monitor the effluent pH immediately.
Warning: Once the inhibitor is removed, the monomer must be used immediately (within hours). Do not store unstabilized NVP.
Validation Protocols
Before using a stored batch of NVP for critical polymerizations (e.g., hydrogel formation), perform these two rapid checks.
Protocol A: The pH Stability Check
Why: Confirms the hydrolysis "firewall" is intact.
Mix 10 mL of NVP with 90 mL of distilled water (NVP is water-soluble).
Purification of 1-Benzyl-3-ethenylpyrrolidine by vacuum distillation
Technical Support Center: Purification of 1-Benzyl-3-ethenylpyrrolidine Section 1: Executive Technical Overview Compound Profile: Target Molecule: 1-Benzyl-3-ethenylpyrrolidine (also known as 1-Benzyl-3-vinylpyrrolidine)...
The vinyl (ethenyl) group at the C3 position renders this molecule susceptible to radical polymerization, particularly under thermal stress.
The tertiary amine functionality makes it prone to N-oxidation if exposed to air at high temperatures.
The Challenge:
Standard distillation at atmospheric pressure is strictly prohibited due to the high boiling point (predicted >240°C) which would trigger rapid polymerization or decomposition. Purification requires High Vacuum Distillation (< 1 mmHg) to lower the boiling point to a safe window (typically < 80°C).
Section 2: Process Parameters & Protocol
Recommended Operating Conditions
Parameter
Specification
Rationale
Vacuum Pressure
0.1 – 1.0 mmHg (High Vacuum)
Reduces boiling point to < 70°C, preventing thermal degradation.
Bath Temperature
60°C – 85°C
Provides sufficient for vaporization without scorching the pot residue.
Vapor Temperature
~55°C – 65°C (at 0.5 mmHg)
Note: This is an estimated range based on structural analogs like 1-benzyl-3-pyrroline.
Inhibitor (Crucial)
BHT (0.1%) or 4-tert-Butylcatechol
Scavenges free radicals to prevent polymerization in the boiling flask.
Condenser Temp
-10°C to 0°C
Ensures efficient condensation of the vinyl amine vapors.
The "Safe-Path" Distillation Protocol
Step 1: Stabilization
Before heating, add Butylated Hydroxytoluene (BHT) or 4-tert-Butylcatechol (TBC) to the crude reaction mixture (approx. 0.05 - 0.1 wt%). This acts as a radical sink.
Step 2: Apparatus Setup (Short Path)
Use a Short Path Distillation Head to minimize the distance the vapor must travel. This reduces the "hold-up" time and thermal exposure.
Avoid: Long Vigreux columns (too much pressure drop).
Inert Gas: Connect a Nitrogen/Argon bleed capillary if using an oil pump, or ensure the system is backfilled with inert gas before/after the run.
Step 3: Degassing
Apply vacuum without heating first. This removes residual solvents (THF, DCM) and dissolved oxygen. Watch for "bumping" (sudden boiling).
Step 4: The Fractionation
Slowly ramp the oil bath temperature.
Fraction 2 (Main Cut): The target amine. Collect when the head temperature stabilizes.
Residue: Do not distill to dryness. Leave ~5-10% volume in the pot to prevent overheating the residue, which often contains salts or polymers.
Section 3: Troubleshooting Guide (Q&A)
Category A: Stability & Product Quality
Q: My distillate is turning cloudy or viscous in the receiving flask. What is happening?A: This is a classic sign of spontaneous polymerization .
Cause: The vinyl group is reacting with itself, likely initiated by heat or trace peroxides.
Fix:
Ensure you added the radical inhibitor (BHT/TBC) to the pot.
For the receiving flask, you can pre-load a tiny crystal of BHT to stabilize the purified product immediately upon condensation.
Lower your bath temperature and improve your vacuum depth to distill cooler.
Q: The product has a yellow/brown tint instead of being colorless.A: This indicates oxidative degradation .
Cause: Amines oxidize easily. If your vacuum system has a leak, air is being pulled over the hot vapor.
Fix: Leak-check your system (grease joints, check hoses). Perform the distillation under a slight nitrogen bleed if possible, or ensure the system is flushed with Argon before applying vacuum.
Category B: Distillation Mechanics
Q: The bath is hot (100°C+), but the head temperature is low and no distillate is coming over.A: You are likely experiencing "False Vacuum" or insufficient insulation .
Scenario 1: Your vacuum gauge reads low pressure, but the reading is measured at the pump, not the manifold. A blockage (frozen solvent in the trap) might be isolating the system.
Scenario 2: The vapor is condensing before it reaches the thermometer.
Fix: Wrap the distillation arm with glass wool or aluminum foil to insulate it. Check the vacuum gauge placement.
Q: The liquid is "bumping" violently into the condenser.A: This is caused by superheating of the viscous crude oil.
Fix: Use a magnetic stir bar with a high spin rate (rapid agitation breaks bubbles). Alternatively, use a coarse glass frit or ebulliator (capillary bleed) to introduce nucleation sites. Never distill a viscous amine without stirring.
Section 4: Visual Logic & Workflows
Distillation Setup Diagram
Caption: Schematic of the Short Path Distillation setup emphasizing the critical placement of inhibitors and cold traps to protect the vacuum pump.
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for resolving common distillation failures (Yield loss, Polymerization, Oxidation).
Section 5: References
Sigma-Aldrich. 1-Benzyl-3-pyrrolidinone Product Specification & Safety Data. (Analogous boiling point data). Retrieved from
ChemicalBook. 1-Benzyl-3-pyrroline Physical Properties. (Boiling point reference for vinyl-pyrroline analogs). Retrieved from
Busch Vacuum Solutions. Vacuum Distillation: Process & Troubleshooting. Retrieved from
BOC Sciences. Polymerization Inhibitors for Vinyl Monomers. Retrieved from
National Institutes of Health (NIH). Synthesis of polysubstituted pyrroles from sulfinimines (Kugelrohr distillation of vinylpyrrolidines). PMC Article. Retrieved from
Optimization
Removing polymerization inhibitors from 3-vinylpyrrolidine
Welcome to the technical support guide for handling and purifying 3-vinylpyrrolidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling and purifying 3-vinylpyrrolidine. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing polymerization inhibitors prior to experimental use. Our goal is to provide not just procedural steps, but the scientific reasoning behind them, ensuring successful and repeatable outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the polymerization inhibitor from 3-vinylpyrrolidine before use?
A: Polymerization inhibitors are essential additives for the safe storage and transport of reactive monomers like 3-vinylpyrrolidine.[1] They function by quenching free radicals, which would otherwise initiate spontaneous and often uncontrolled polymerization.[1] However, the very mechanism that provides stability during storage becomes a significant impediment during controlled polymerization reactions. The continued presence of an inhibitor will scavenge the radicals generated by your initiator (e.g., AIBN, benzoyl peroxide), leading to poor initiation, low conversion rates, inconsistent reaction kinetics, or complete failure of the polymerization process.[2] Therefore, removing the inhibitor is a mandatory prerequisite for achieving predictable and reproducible results in polymerization applications.
Q2: What are the common types of inhibitors found in commercial 3-vinylpyrrolidine?
A: While the specific inhibitor can vary by manufacturer, vinyl monomers are typically stabilized with phenolic compounds. The most common inhibitors include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ, 4-methoxyphenol), and 4-tert-butylcatechol (TBC).[3][4] Some formulations of the closely related N-vinylpyrrolidone may use sodium hydroxide (NaOH) or weak acid potassium salts as stabilizers.[5][6] It is crucial to consult the Safety Data Sheet (SDS) or the supplier's technical datasheet for your specific batch of 3-vinylpyrrolidine to identify the inhibitor used.
Q3: What are the principal methods for removing inhibitors from 3-vinylpyrrolidine?
A: There are three primary, field-proven methods for removing common phenolic inhibitors:
Adsorption via Column Chromatography: This is arguably the most common and convenient method for lab-scale purification. The monomer is passed through a column packed with an adsorbent, typically activated basic alumina, which selectively retains the acidic phenolic inhibitor.[7][8]
Vacuum Distillation: This method separates the volatile monomer from the non-volatile or less-volatile inhibitor based on differences in boiling points.[1] It is highly effective but requires careful temperature and pressure control to prevent thermally induced polymerization of the monomer.[6][9]
Liquid-Liquid Extraction (Caustic Wash): This technique involves washing the monomer with an aqueous basic solution, such as sodium hydroxide (NaOH).[2] The acidic phenolic inhibitor reacts to form its corresponding water-soluble sodium salt, which partitions into the aqueous phase and is removed.[1] This method requires a subsequent drying step to remove residual water from the monomer.
Q4: How do I choose the best inhibitor removal method for my specific needs?
A: The optimal method depends on the scale of your experiment, the required purity, the specific inhibitor present, and the available equipment. The table below provides a comparative summary to guide your decision.
Method
Pros
Cons
Best For
Alumina Column
Fast, simple, and effective for small to medium lab scales. Avoids heating the monomer.[10]
Column capacity is limited.[4] Alumina must be fresh and active. May not be suitable for all inhibitor types.
Quick, routine removal of phenolic inhibitors (HQ, MEHQ) for daily lab use.
Vacuum Distillation
Yields very high purity monomer. Removes inhibitors and any existing polymer.[11]
Risk of thermal polymerization in the distillation flask.[6][9] Requires specialized glassware and careful monitoring.
Applications requiring the highest monomer purity; removal of non-phenolic or unknown inhibitors.
Caustic Wash
Inexpensive and effective for phenolic inhibitors. Scalable for larger quantities.[2]
Introduces water, requiring a thorough drying step. Can lead to emulsions, complicating separation.[12]
Large-scale purification where a subsequent drying step is acceptable.
Troubleshooting Guide
Q1: My polymerization reaction failed to initiate or is extremely sluggish. Did I fail to remove the inhibitor?
A: This is the classic symptom of residual inhibitor. If you have already performed a purification step, consider the following:
Alumina Column Inefficiency: The activated alumina may have been old or partially deactivated by atmospheric moisture. For best results, use freshly opened alumina or alumina that has been reactivated by heating. The capacity of the column might also have been exceeded. Try passing the monomer through the column a second time or using a larger column.[4]
Incomplete Caustic Wash: If you used the wash method, ensure the pH of the aqueous phase was sufficiently basic to deprotonate the phenolic inhibitor. Also, ensure thorough mixing to maximize interfacial contact between the organic and aqueous phases.
Co-distillation of Inhibitor: While rare for phenolic inhibitors, some inhibitors could potentially co-distill with the monomer if the vacuum is not low enough or the temperature is too high.[13] Ensure you are operating under appropriate vacuum distillation conditions.
Q2: I attempted a vacuum distillation, but the 3-vinylpyrrolidine polymerized in the distillation flask. What caused this?
A: This is a hazardous situation known as runaway polymerization, typically caused by excessive heat.[6]
Causality: Monomers like 3-vinylpyrrolidine have a high propensity to polymerize at elevated temperatures.[9] While inhibitors prevent this at room temperature, their effect diminishes upon heating. Distillation without proper vacuum control forces you to use a higher pot temperature, which can initiate thermal polymerization.
Solution: Always use a high vacuum to lower the boiling point of the monomer significantly. For 3-vinylpyrrolidine (Boiling Point: ~145 °C at atmospheric pressure), distillation should be performed at the lowest possible temperature.[14] A water bath or oil bath should be used for gentle, uniform heating, and the temperature should be raised slowly. Never heat with a direct flame or a high-temperature heating mantle. Adding a small amount of a different, high-boiling inhibitor to the distillation pot can sometimes prevent polymerization without contaminating the distillate, but this is an advanced technique.
Q3: After passing the monomer through an alumina column, my results are still inconsistent. What else could be wrong?
A: Assuming the inhibitor was successfully removed, consider these possibilities:
Air (Oxygen) Inhibition: Oxygen is an excellent radical scavenger and can inhibit free-radical polymerization. Ensure your reaction is properly deoxygenated (e.g., via nitrogen/argon bubbling, freeze-pump-thaw cycles) before initiating polymerization.
Monomer Quality: The starting material may have partially oligomerized during storage. While an alumina column removes the soluble inhibitor, it does not remove oligomers. For the highest purity, vacuum distillation is superior as it separates the monomer from any pre-formed polymer.[6][11]
Column Contamination: Ensure the column and collection flask are scrupulously clean and dry. Any contaminants can affect the polymerization. It is recommended to pre-wash the column with a small amount of the monomer or a suitable dry solvent.[10]
Q4: I used a caustic wash, but now my monomer is cloudy and my polymerization is failing. How do I resolve this?
A: The cloudiness indicates the presence of water, which can interfere with many polymerization systems.
Causality: The caustic wash introduces water into the organic monomer phase. While 3-vinylpyrrolidine is miscible with water, the presence of water can affect solubility of initiators and the kinetics of the reaction.[14] A separate drying step is not optional, it is mandatory.
Solution: After separating the monomer from the aqueous wash layer, it must be dried over an appropriate anhydrous drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or calcium chloride). Allow sufficient contact time, then filter the monomer to remove the drying agent. For ultimate dryness, a vacuum distillation can be performed after the initial drying step.
Detailed Experimental Protocols
Protocol 1: Inhibitor Removal Using an Activated Alumina Column
This protocol is ideal for removing phenolic inhibitors like MEHQ and HQ.
Preparation: Set up a glass chromatography column in a fume hood. Place a small plug of glass wool or cotton at the bottom.
Packing: Fill the column approximately two-thirds full with activated basic alumina. The amount of alumina needed depends on the amount of monomer and its inhibitor concentration (a 17 mm x 240 mm column can typically handle ~3L of monomer with 100 ppm HQ/MEHQ).[4]
Equilibration (Optional but Recommended): Pass a small amount of a dry, inert solvent (like dichloromethane) or a small initial volume of the monomer itself through the column to wet the packing material.[10][15]
Purification: Carefully add the 3-vinylpyrrolidine to the top of the column. A dropping funnel can be used to control the addition rate.[3]
Elution: Allow the monomer to pass through the column via gravity at a steady drip rate. Do not let the column run dry.
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask. The purified monomer should be used immediately or stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon) for a short period.
Caption: Workflow for inhibitor removal using an activated alumina column.
Protocol 2: Inhibitor Removal by Vacuum Distillation
This protocol provides high-purity monomer and is effective for all non-volatile inhibitors.
Safety First: Ensure a blast shield is in place. Never distill a reactive monomer to dryness, as this can concentrate potentially explosive peroxides.
Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed.
Charging the Flask: Charge the distillation flask to no more than two-thirds of its volume with the inhibited 3-vinylpyrrolidine. Add a few boiling chips or a magnetic stir bar for smooth boiling.
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask using a water or oil bath.
Distillation & Collection: Collect the distillate that comes over at a constant temperature and pressure. The first few drops may be discarded.
Shutdown: Once the distillation is complete (leaving a small amount of residue in the flask), remove the heat source first, then allow the system to cool completely before slowly and carefully re-introducing air.
Storage: The freshly distilled monomer is highly active. Use it immediately or store it in a freezer under an inert atmosphere.
Caption: Workflow for inhibitor removal by vacuum distillation.
Safety First: Handling 3-Vinylpyrrolidine
3-Vinylpyrrolidine is a hazardous chemical and must be handled with appropriate precautions.
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]
Ventilation: Handle the monomer in a well-ventilated chemical fume hood to avoid inhaling vapors.[16]
Health Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin. It can cause serious eye damage and is a suspected carcinogen.[16][17]
Storage: Store inhibited monomer in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.[14] Purified monomer is much less stable and should be used immediately or stored under an inert atmosphere at low temperatures (refrigerator or freezer) for a very limited time.
Disposal: Dispose of waste monomer, used alumina, and contaminated materials in accordance with local, state, and federal regulations.
References
Inhibitor removal from vinyl pyridines - US2826581A.
A Brief Discussion on Polymerization Inhibitors. (2022). Liskon Biological. [Link]
WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof.
How can l remove inhibitor from pegmema monomer ? (2016). ResearchGate. [Link]
US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone.
How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present? (2015). ResearchGate. [Link]
DE3629933A1 - METHOD FOR REMOVING VINYLPYRROLIDONE FROM VINYLPYRROLIDONE POLYMERISATS.
How can I remove an inhibitor from acrylic acid? (2014). ResearchGate. [Link]
Removal of polymerization inhibitors from styrene based on adsorption. (2008). ResearchGate. [Link]
US4144137A - Method for removal of polymerization inhibitor.
remove inhibitor from monomer. (2017). Chemistry Stack Exchange. [Link]
Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. (2021). National Institutes of Health. [Link]
SUPPORTING INFORMATION - The Royal Society of Chemistry. [Link]
N-Vinylpyrrolidone - Material Safety Data Sheet (MSDS). [Link]
Welcome to the Pyrrolidinone Olefination Support Center. If you are attempting a Wittig reaction on a pyrrolidinone (lactam) substrate and experiencing 0% conversion or low yields , consult the diagnostic matrix below before proceeding to the protocols.
Common Failure Modes
Symptom
Root Cause Analysis
Corrective Action
No Reaction (Recovered Starting Material)
Lactam Resonance Stabilization: The nitrogen lone pair donates electron density into the carbonyl carbon (), significantly reducing its electrophilicity compared to ketones/aldehydes. Standard phosphonium ylides cannot attack this stabilized center.[1]
Do not heat. Switch to the Reductive Olefination Protocol (See Section 2). You must convert the lactam to a lactol (hemiaminal) first.
Ring Opening / Decomposition
Nucleophilic Attack at Nitrogen: If using strong bases (e.g., -BuLi) with unprotected lactams, the base may deprotonate the amide nitrogen () or attack the carbonyl as a nucleophile, leading to ring cleavage.
Protect the Nitrogen. Ensure the pyrrolidinone nitrogen has a robust protecting group (Boc, Cbz, or Bn) before attempting any organometallic chemistry.
Wrong Isomer (E/Z Selectivity)
Salt Effects & Ylide Stability: Lithium salts () stabilize the betaine intermediate, often eroding stereoselectivity or trapping the reaction.
Optimize Conditions. Use "Salt-Free" conditions for Z-selectivity or the Schlosser Modification for E-selectivity (See Section 3).
Core Protocol: The Reductive Olefination Strategy
Applicability: Installing an exocyclic alkene at the C2 position of a pyrrolidinone.[1]
Since direct olefination of the lactam is mechanistically unfavorable, the industry-standard workaround is the Lactol Activation Route .[1] This method relies on the equilibrium between the cyclic lactol and its open-chain
The Wittig reagent does not attack the lactol directly.[1] It reacts with the trace amount of open-chain aldehyde present in equilibrium.[1] As the aldehyde is consumed, Le Chatelier's principle drives the ring-opening of the lactol, driving the reaction to completion.[1]
Step-by-Step Methodology
Phase 1: Partial Reduction (Lactam Lactol)
Reagents: DIBAL-H (1.1 equiv), Toluene or DCM (
).
Temp:
(Critical to prevent over-reduction to the amine).
Dissolve
-protected pyrrolidinone in anhydrous toluene ().
Cool to
.
Add DIBAL-H (1.0 M in toluene) dropwise over 30 mins.
Stir for 1-2 hours. Monitor by TLC (Note: Lactols can be streaky on silica).
Quench: Add methanol at
, followed by saturated Rochelle’s salt solution. Warm to RT and stir vigorously until layers separate clearly.
Isolate the lactol.[1] Do not purify extensively (lactols are unstable); use immediately in Phase 2.[1]
Phase 2: Wittig Olefination
Reagents: Phosphonium salt, Base (KHMDS or NaH), THF.
Ylide Formation: Suspend alkyltriphenylphosphonium bromide (1.2 equiv) in THF.
Add KHMDS (1.1 equiv) at
(for unstabilized ylides) or RT (for stabilized). Stir 30-60 mins until the characteristic color develops (Yellow/Orange for alkyl, Red for aryl).
Addition: Cool ylide solution to
(if maximizing Z-selectivity).
Add the crude lactol (dissolved in minimal THF) dropwise.
Warm Up: Allow the reaction to warm slowly to RT overnight.
Workup: Quench with sat.
, extract with .
Technical Tip: If the lactol ring-opening is slow, adding a Lewis acid (like
) can assist, but this may affect stereochemistry.
Stereochemical Optimization (E vs. Z)
Selectivity is dictated by the stability of the ylide and the presence of salts (Lithium halides).[1]
Desired Isomer
Ylide Type
Recommended Base
Solvent
Protocol Notes
Z-Alkene (Cis)
Unstabilized ()
NaHMDS or KOtBu
THF
"Salt-Free" Conditions: Avoid Li-bases (-BuLi). Lithium stabilizes the erythro-betaine, preventing its decomposition to the oxaphosphetane.[1] If Li bases must be used, add HMPA or DMPU to sequester Li cations.
E-Alkene (Trans)
Stabilized ()
NaOH or DCM/H2O
DCM
Stabilized ylides naturally favor E. Can often be run in biphasic conditions.[1]
E-Alkene (Trans)
Unstabilized ()
PhLi / n-BuLi
THF/Ether
Schlosser Modification: 1. Form ylide with Li-base.[1][2][3] 2. Add substrate at . 3. Add 2nd equiv of PhLi to deprotonate the betaine (-lithiobetaine).[1] 4. Add -BuOH/HCl to protonate selectively.[1]
Visualizing the Workflow
Workflow 1: The Lactol Activation Pathway
This diagram illustrates the obligatory reduction step required to bypass the low reactivity of the lactam carbonyl.[1]
Caption: Mechanistic pathway converting the unreactive lactam to a reactive open-chain aldehyde intermediate via DIBAL-H reduction.
Workflow 2: Troubleshooting Decision Tree
Use this logic flow to determine the correct optimization parameters for your specific yield or selectivity issue.
Caption: Diagnostic logic for selecting the correct reagent system based on experimental failure modes.
Frequently Asked Questions (FAQs)
Q: Can I perform an Intramolecular Wittig to form the pyrrolidinone ring?A: Yes. This is a distinct mechanism from the above. In this case, you typically have an amide with a pendant phosphonium ylide reacting with a ketone/aldehyde on the same chain.
Optimization: High dilution (
) is critical to prevent intermolecular dimerization.
Yield Tip: For "Aza-Wittig" reactions (reacting a phosphine with an azide to form an iminophosphorane, which then reacts with a carbonyl), ensure the carbonyl is activated or the ring size is favorable (5-membered rings form rapidly).
Q: Why do I see alcohol byproducts instead of alkenes?A: This suggests the Betaine/Oxaphosphetane intermediate failed to collapse .[1] This often happens with stabilized ylides or sterically hindered ketones.[1][4]
Fix: Increase the reaction temperature (reflux in THF or Toluene) to overcome the activation energy barrier for the elimination of triphenylphosphine oxide (
).
Q: Can I use a Horner-Wadsworth-Emmons (HWE) reagent instead?A: Only if you are following the Lactol Route . HWE reagents (phosphonate esters) are more nucleophilic than stabilized Wittig reagents and are excellent for reacting with the open-chain aldehyde form of the lactol to produce
-unsaturated esters with high E-selectivity. They will not react directly with the lactam carbonyl.[1]
References
Wittig Reaction Mechanism & Scope
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][5][6][7] Chemical Reviews, 89(4), 863–927. [Link]
Lactol Olefination (Menthone Lactol Example)
Ishmuratov, G. Y., et al. (2012).[8] "Wittig olefination of menthone lactol and its aluminate."[1][8] Chemistry of Natural Compounds, 48(6), 981–984.[8] [Link]
Schlosser Modification (E-Selective)
Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126. [Link]
Intramolecular Aza-Wittig
Eguchi, S. (2006). "Quinazoline alkaloids and related chemistry." Topics in Heterocyclic Chemistry, 6, 113-156. (Context on aza-Wittig for lactam formation). [Link]
Technical Support Center: Troubleshooting Low Conversion in 3-Vinylpyrrolidine Heck Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the Mizoroki-Heck reaction of 3-vinylpyrrolidine derivatives. As a substrate, 3-vinylpyrrolidine presents unique challenges due to its electron-rich nature and the presence of a nitrogen heteroatom. This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your synthetic endeavors.
Understanding the System: The Heck Reaction with 3-Vinylpyrrolidine
The Heck reaction is a cornerstone of C-C bond formation, coupling an unsaturated halide or triflate with an alkene.[1] In the context of 3-vinylpyrrolidine, an electron-rich olefin, the reaction's success is highly dependent on a delicate balance of factors to achieve high conversion and selectivity. The presence of the pyrrolidine nitrogen can lead to catalyst inhibition, and the electron-rich vinyl group can influence the regioselectivity of the arylation.[2]
A typical Heck reaction involves a Pd(0) catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base, and a suitable solvent. The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to yield the product and regenerate the catalyst.[3]
Figure 1: A simplified representation of the Heck catalytic cycle.
This section addresses common issues leading to low conversion in the Heck reaction of 3-vinylpyrrolidine.
Q1: My reaction shows no or very low conversion of starting materials. What are the primary factors to investigate?
Low conversion is a common issue and can stem from several sources. A systematic approach to troubleshooting is crucial.
A1: Initial Checks & Catalyst System Integrity
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly.
Reagent Purity:
3-Vinylpyrrolidine: Ensure it is free from impurities, especially amines from its synthesis, which can compete for catalyst coordination. If the pyrrolidine nitrogen is unprotected, consider using the N-Boc protected analogue to prevent catalyst inhibition.
Aryl Halide: Use a pure aryl halide. The reactivity order is generally I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, more specialized and active catalyst systems are often necessary.
Solvent: Use anhydrous, high-purity solvents. Water can interfere with the catalyst and certain bases.
Catalyst Activation: Many Heck reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂) that is reduced in-situ to the active Pd(0) species.[3] If this reduction is inefficient, the reaction will not proceed.
Troubleshooting: Consider adding a reducing agent like a phosphine ligand or using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄.
dot
Figure 2: Initial troubleshooting workflow for low conversion.
Q2: I suspect catalyst poisoning from the pyrrolidine nitrogen. How can I mitigate this?
A2: Protecting Groups and Ligand Selection
Catalyst poisoning by the nitrogen atom of the pyrrolidine ring is a significant challenge in Heck reactions of N-heterocycles. The lone pair on the nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.
N-Protection: The most effective strategy is to protect the pyrrolidine nitrogen with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group. The Boc group reduces the nucleophilicity of the nitrogen, preventing it from interfering with the palladium catalyst.
Ligand Choice: The choice of ligand is critical. For electron-rich olefins and potentially coordinating substrates, bulky, electron-donating phosphine ligands are often preferred.[4] These ligands can help stabilize the active catalyst and promote the desired catalytic cycle over catalyst deactivation pathways.
Recommended Ligands: Consider ligands such as tri-tert-butylphosphine (P(tBu)₃), tricyclohexylphosphine (PCy₃), or bulky biaryl phosphine ligands like XPhos.
Ligand Type
Example(s)
Rationale
Bulky Monodentate Phosphines
P(tBu)₃, PCy₃
Promote oxidative addition and prevent catalyst decomposition.
Biaryl Phosphines
XPhos, SPhos
Highly active for challenging couplings, including those with aryl chlorides.
N-Heterocyclic Carbenes (NHCs)
IPr, SIMes
Strong σ-donors that form robust catalysts, often effective at lower catalyst loadings.
Q3: I am observing the formation of multiple products, and the regioselectivity is poor. How can I improve the selectivity for the desired isomer?
A3: Controlling Regioselectivity
With unsymmetrical alkenes like 3-vinylpyrrolidine, arylation can occur at either the α or β position of the vinyl group. For electron-rich olefins, controlling this regioselectivity can be challenging.[2]
Reaction Pathway: The regioselectivity of the Heck reaction is influenced by whether it proceeds through a neutral or a cationic pathway.[3]
Neutral Pathway: Generally favored with halide leaving groups and monodentate phosphine ligands. For electron-rich olefins, this can lead to a mixture of regioisomers.
Cationic Pathway: Favored with triflate leaving groups or in the presence of halide scavengers (e.g., silver salts) and bidentate phosphine ligands. This pathway can offer better regiocontrol.
Solvent Effects: The polarity of the solvent can influence the reaction pathway and, consequently, the regioselectivity. Polar aprotic solvents like DMF or NMP are commonly used.
Additives: The addition of certain salts can influence the reaction. For example, the use of a tetraalkylammonium salt under "Jeffery conditions" can sometimes alter the regioselectivity.
Troubleshooting Poor Regioselectivity:
If using an aryl bromide, try switching to the corresponding aryl triflate.
If using a monodentate ligand, screen bidentate phosphine ligands such as dppp or BINAP.
Consider the addition of a silver salt (e.g., Ag₃PO₄) to promote a cationic pathway.
Baseline Experimental Protocol: Heck Reaction of N-Boc-3-vinylpyrrolidine
This protocol provides a starting point for the Heck reaction of N-Boc-3-vinylpyrrolidine with an aryl bromide. Optimization may be required for different aryl bromides.
Materials:
N-Boc-3-vinylpyrrolidine (1.0 equiv)
Aryl bromide (1.2 equiv)
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
Triethylamine (Et₃N) (2.0 equiv)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv) and P(o-tol)₃ (0.04 equiv).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add anhydrous DMF, followed by the aryl bromide (1.2 equiv), N-Boc-3-vinylpyrrolidine (1.0 equiv), and triethylamine (2.0 equiv) via syringe.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Alternative "Green" Protocol using Microwave Irradiation
For accelerated reaction times, a microwave-assisted protocol can be employed.[4]
In a microwave vial, combine the aryl bromide (1.0 equiv), N-Boc-3-vinylpyrrolidine (1.0 equiv), NaOAc (2.5 equiv), Et₄NCl (3.0 equiv), and Pd EnCat® 40 (0.8 mol%).
Add ethanol as the solvent.
Seal the vial and heat in a microwave reactor to 140 °C for 30 minutes.
After cooling, filter the reaction mixture to recover the catalyst.
Work up the filtrate as described in the conventional protocol.
Potential Side Reactions and Byproducts
Understanding potential side reactions can aid in troubleshooting and optimizing your reaction.
Homocoupling of the Aryl Halide: This can occur, especially at higher temperatures, leading to the formation of biaryl species.
Isomerization of the Product: The desired product can undergo isomerization to other regioisomers of the double bond, particularly with prolonged reaction times or at high temperatures.
Reductive Heck Reaction: Under certain conditions, a reductive Heck pathway can occur, leading to the formation of a saturated product instead of the desired alkene.[4]
Figure 3: Common side reactions in Heck couplings.
References
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(7), 1237–1240). [Link]
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Efficient Heck Vinylation of Aryl Halides Catalyzed by a New Air-Stable Palladium-Tetraphosphine Complex. The Journal of Organic Chemistry, 66(17), 5923–5925). [Link]
Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000). [Link]
Heck Reaction—State of the Art. (2016). Catalysts, 7(1), 10. [Link]
Mo, J., & Xiao, J. (2006). The Heck Reaction of Electron-Rich Olefins with Regiocontrol by Hydrogen-Bond Donors. Angewandte Chemie International Edition, 45(25), 4152–4157). [Link]
Werner, E. W., & Sigman, M. S. (2011). Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins. Journal of the American Chemical Society, 133(25), 9692–9695). [Link]
Technical Support Center: Handling Air-Sensitive 3-Vinylpyrrolidine Derivatives
This technical support guide is designed for organic chemists and process development scientists working with 3-vinylpyrrolidine derivatives . Unlike the common monomer N-vinylpyrrolidone, 3-vinylpyrrolidine derivatives...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for organic chemists and process development scientists working with 3-vinylpyrrolidine derivatives . Unlike the common monomer N-vinylpyrrolidone, 3-vinylpyrrolidine derivatives possess a reactive alkene on the carbon skeleton and often a secondary or tertiary amine. This dual functionality creates a unique stability profile requiring specific handling protocols to prevent radical polymerization (vinyl group) and carbamate formation/oxidation (amine group).
Core Chemistry & Stability Profile
The Dual Threat:
3-Vinylpyrrolidine derivatives are "bifunctional" hazards regarding stability. You must simultaneously manage two degradation pathways:
The Vinyl Group (C=C): Susceptible to radical polymerization initiated by heat, light, or peroxides (formed by oxygen exposure).
The Pyrrolidine Nitrogen (N-H or N-R):
Secondary Amines: Rapidly react with atmospheric
to form ammonium carbamates (white crusts).
All Amines: Prone to N-oxidation, which can poison downstream transition metal catalysts (e.g., Pd-catalyzed cross-couplings).
Stability Data Summary
Parameter
Specification / Recommendation
Reason
Storage Temp
-20°C (Freezer)
Retards thermal polymerization kinetics.
Atmosphere
Argon or Nitrogen (Grade 5.0)
Prevents (radical initiator) and (carbamate) ingress.
Stabilizers
BHT (200–500 ppm) or Phenothiazine
Scavenges free radicals to prevent "gelling."
Container
Amber Glass with Teflon-lined cap
Blocks UV light; prevents leaching from standard rubber septa.
Shelf Life
3–6 months (if opened)
Peroxide build-up accelerates over time even at low temps.
Troubleshooting Guides (FAQ Format)
Category A: Visual Changes & Storage Issues
Q: My clear liquid has turned yellow/orange. Is it still usable?
Diagnosis: This indicates early-stage oxidation, likely N-oxide formation or trace polymerization.
Solution: Check the viscosity.
If liquid: Purify via a short plug of basic alumina (to remove acidic impurities/peroxides) or rapid vacuum distillation.
If viscous/syrupy: Significant polymerization has occurred. Discard.
Q: There is a white solid crust around the septum/cap. What is it?
Diagnosis: This is likely the ammonium carbamate salt, formed by the reaction of the pyrrolidine amine with atmospheric
.
Impact: The crust itself is an impurity, but the bulk liquid underneath may be intact.
Remedy: Do not scrape the crust into the bottle. Transfer the liquid supernatant via syringe under inert gas to a fresh, dry vessel.
Q: The material solidified into a "gel" inside the freezer. Can I melt it?
Diagnosis: If it does not melt upon warming to room temperature, it has irreversibly polymerized (cross-linked).
Cause: Oxygen ingress created peroxides, which initiated radical polymerization during storage.[1]
Prevention: Ensure the headspace was purged with Argon, not just air, before freezing.
Category B: Reaction & Handling[2][3][4]
Q: My Heck/Suzuki coupling failed (0% yield) using this starting material.
Diagnosis: Vinyl amines are notorious for poisoning Palladium (Pd) catalysts. Trace oxidation products (N-oxides) or the free amine itself can chelate the metal.
Solution:
Use the Freeze-Pump-Thaw protocol (see Section 3) immediately before use.
Consider protecting the amine (e.g., Boc-protection) if the free nitrogen is interfering with the catalyst.
Q: How do I remove the BHT stabilizer before my reaction?
Context: BHT can interfere with sensitive radical reactions but is usually harmless in cross-couplings.
Protocol: Flash chromatography is inefficient for this. Instead, wash the organic solution with 1M NaOH (BHT is phenolic and becomes water-soluble as the phenoxide) or pass through a silica plug.
Experimental Protocols
Protocol A: The Freeze-Pump-Thaw (FPT) Cycle
Required for rigorous deoxygenation before sensitive catalysis.
Equipment: Schlenk line, Liquid
dewar, High-vacuum pump ( mbar).
Seal: Place the 3-vinylpyrrolidine derivative (neat or in solvent) in a Schlenk flask. Close the stopcock.
Freeze: Submerge the flask in liquid nitrogen until the content is completely solid.
Pump: Open the stopcock to high vacuum for 5–10 minutes. Crucial: The solvent must remain frozen to prevent bumping.
Thaw: Close the stopcock. Remove the flask from
and thaw in a warm water bath. Gas bubbles will evolve from the liquid.[2]
Repeat: Perform steps 2–4 a total of three times .
Backfill: After the final thaw, backfill with Argon.
Protocol B: Vacuum Distillation of Air-Sensitive Vinyl Amines
Used to repurify oxidized or lightly polymerized material.
Setup: Short-path distillation head with a cow receiver.
Inhibitor: Add fresh BHT (500 ppm) to the boiling flask before heating. This prevents polymerization in the pot.
Vacuum: Apply high vacuum (<1 mmHg). Heat gently.
Temperature: Do not exceed bath temperatures of 60–70°C if possible. High heat triggers thermal polymerization.[1]
Collection: Discard the first 5% (forerun) containing water/solvents. Collect the main fraction under Argon.
Decision Workflows (Visualization)
Diagram 1: Storage & Handling Decision Tree
Use this logic flow to determine the status of your reagent.
Technical Comparison Guide: GC-MS Fragmentation Dynamics of 1-Benzyl-3-ethenylpyrrolidine
This guide details the GC-MS fragmentation dynamics of 1-Benzyl-3-ethenylpyrrolidine , specifically comparing it against its regioisomer 1-Benzyl-2-ethenylpyrrolidine .[1] Differentiating these isomers is critical in pha...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the GC-MS fragmentation dynamics of 1-Benzyl-3-ethenylpyrrolidine , specifically comparing it against its regioisomer 1-Benzyl-2-ethenylpyrrolidine .[1] Differentiating these isomers is critical in pharmaceutical synthesis, where the 3-substituted variant is often a target scaffold for neuroactive ligands, while the 2-substituted variant appears as a thermodynamic byproduct.[1]
Executive Summary
In drug development, the pyrrolidine ring is a privileged scaffold.[1] The position of the ethenyl (vinyl) substituent—C3 vs. C2—significantly alters the pharmacological profile.[1] While Nuclear Magnetic Resonance (NMR) is definitive for structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for high-throughput impurity profiling.[1]
This guide demonstrates that while both isomers share a molecular ion (
) of m/z 187 and a base peak of m/z 91 (tropylium), they can be distinguished by the intensity of -cleavage product ions .[1] The 2-ethenyl isomer undergoes facile loss of the vinyl group due to direct -cleavage, whereas the 3-ethenyl isomer relies on ring-opening mechanisms that preserve the vinyl substituent on the nitrogen-containing fragment.[1]
Chemical Context & Structural Properties[1][2][3][4][5][6][7][8]
Scenario B: 1-Benzyl-3-ethenylpyrrolidine (The Target) [1]
Mechanism: The vinyl group is at C3 (
-position).[1] Direct loss of the vinyl group via -cleavage is impossible without ring opening.[1]
Result: The primary
-cleavage occurs inside the ring (breaking C2-C3 or C5-C4).[1] The vinyl group remains attached to the nitrogen-containing fragment or is lost via complex rearrangements (e.g., retro-Diels-Alder type).[1]
Key Fragment:m/z 187 (
) is more resilient.[1] The loss of the vinyl group (m/z 160) is negligible or absent . Instead, you observe fragments corresponding to the loss of the benzyl radical (m/z 96) or ring fragmentation (m/z 42, 65).[1]
Comparative Data Table (Predicted Relative Abundances)
m/z Ion
Identity
3-Ethenyl (Target)
2-Ethenyl (Isomer)
Mechanistic Origin
187
Molecular Ion ()
5 - 15%
< 5%
3-isomer is slightly more stable to fragmentation.
160
< 1% (Trace)
20 - 45%
Direct -cleavage is only possible for the 2-isomer.
Visualization of Fragmentation Pathways[9][10][11]
The following diagram illustrates the divergent pathways that allow for structural differentiation.
Figure 1: Mechanistic divergence between the 3-ethenyl and 2-ethenyl isomers. Note the specific formation of m/z 160 only in the 2-substituted pathway.
Interpretation Checklist for Researchers
When analyzing an unknown sample suspected to be 1-Benzyl-3-ethenylpyrrolidine, follow this logic gate:
Yes (>10%):STOP. You likely have the 2-ethenyl isomer (impurity).[1]
No (<2%):PROCEED. This is consistent with the 3-ethenyl target.
Check m/z 96: Is there a peak representing the ring system?
Yes: Confirms the pyrrolidine ring is intact after benzyl loss.[1]
References
General Fragmentation of N-Benzyl Heterocycles
Mechanism:[1][2][3][4] Benzylic cleavage leading to tropylium ions is the standard fragmentation pathway for N-benzyl amines.[1]
Source: NIST Mass Spectrometry Data Center.[1] "N-Benzylpyrrolidine Fragmentation."[1] NIST Chemistry WebBook.[1] Accessed October 2025.[1] [Link][1]
Differentiation of Pyrrolidine Isomers
Context: Studies on synthetic cathinones (alpha-pyrrolidinophenones) demonstrate that substitution at the alpha-carbon promotes specific iminium ion formation, a rule applicable to simple pyrrolidines.[1]
Source: Jackson, G. et al. (2020).[1] "Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones." Forensic Chemistry. [Link]
Synthesis and Characterization of 3-Substituted Pyrrolidines
Context: 3-substituted pyrrolidines are often synthesized via specific hydroarylation or cyclization routes, distinct from the 2-substituted analogs derived directly from proline.[1]
Source: ChemRxiv.[1] "Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation." [Link]
Comparative Guide: Chiral Separation of 3-Vinylpyrrolidine Derivatives
Topic: HPLC Method Development for Chiral 3-Vinylpyrrolidine Separation Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Amylose vs. Cel...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for Chiral 3-Vinylpyrrolidine Separation
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals
Executive Summary: The "Amylose vs. Cellulose" Dilemma
In the asymmetric synthesis of antiviral and antidiabetic agents (e.g., DPP-4 inhibitors), 3-vinylpyrrolidine is a critical chiral building block. Its enantiomeric purity determines the efficacy and toxicity profile of the final API.[1]
This guide objectively compares the two dominant strategies for separating 3-vinylpyrrolidine enantiomers: Amylose-based Coated CSPs (e.g., Chiralpak AD-H) versus Cellulose-based Coated CSPs (e.g., Chiralcel OD-H) . While both utilize the "3-point interaction" mechanism, their distinct helical supramolecular structures yield divergent selectivity profiles.
The Verdict:
Selectivity Leader:Amylose-based (AD-H) typically provides superior resolution (
) for N-protected pyrrolidines due to its tighter helical cavity which better accommodates the vinyl steric bulk.
Robustness Alternative:Cellulose-based (OD-H) is the necessary orthogonal backup, often reversing elution order, which is critical for trace enantiomer quantification (eluting the minor peak first).
The Challenge: Analyte Properties & Detection
3-vinylpyrrolidine presents specific chromatographic hurdles:
Basicity: The secondary amine (pKa ~11) interacts strongly with residual silanols, causing severe peak tailing.
Chromophore Lack: The vinyl group has weak UV absorption (
nm).
Derivatization: Most separations are performed on the N-Boc or N-Benzyl protected forms to introduce a chromophore and mask the basic nitrogen.
Analyte Profile
Property
3-Vinylpyrrolidine (Free Base)
N-Boc-3-Vinylpyrrolidine
Polarity
High (Polar)
Medium (Lipophilic)
Basicity
Strong Base
Neutral (Carbamate)
UV Detection
Difficult (Use RI/ELSD or 205 nm)
Feasible (210 nm)
Preferred Mode
Reversed Phase (High pH)
Normal Phase (Hexane/Alcohol)
Comparative Analysis: AD-H vs. OD-H
The following data compares the performance of the two industry-standard columns for N-Boc-3-vinylpyrrolidine .
The Amylose backbone forms a tighter helical groove. The vinyl group at the C3 position of the pyrrolidine ring fits snugly into this groove, maximizing the steric discrimination between the
and enantiomers. The Cellulose backbone is more linear and open; while it separates the enantiomers, the spatial discrimination for the small vinyl group is often less pronounced, leading to lower resolution.
Method Development Workflow (Decision Tree)
The following diagram outlines the logical flow for developing a robust method, including "Fail-Safe" pathways for difficult separations.
Figure 1: Decision tree for chiral method development of 3-vinylpyrrolidine.
Detailed Experimental Protocols
Protocol A: Separation of N-Boc-3-vinylpyrrolidine (Standard)
This protocol is the industry standard for in-process control (IPC) during synthesis.
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
Mobile Phase Preparation:
Measure 900 mL of n-Hexane (HPLC Grade).
Measure 100 mL of Isopropanol (IPA).
Note: No basic additive is required for N-Boc protected species.
Mix and degas by sonication for 10 mins.
Sample Preparation:
Dissolve 1.0 mg of sample in 1.0 mL of Ethanol/Hexane (50:50).
Crucial: Avoid dissolving in 100% IPA if the retention is low, as it may cause peak distortion (solvent effect).
Instrument Settings:
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV @ 210 nm.
System Suitability Criteria:
Tailing Factor (
): .
Resolution (
): NLT 2.0.
Protocol B: Separation of Free Amine 3-vinylpyrrolidine (Difficult)
Use this if deprotection has already occurred.
Column: Chiralpak AD-H or Chiralpak IA (Immobilized).
Mobile Phase Preparation:
Premix: n-Hexane / Ethanol (80:20).
Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethylenediamine (EDA) .
Why? The additive saturates the silanol sites on the silica backbone, preventing the amine analyte from sticking (tailing).
Optimization:
If peak shape is poor, increase DEA to 0.2%.
If resolution is lost, lower temperature to 10°C to increase the enantioselective energy difference (
).
Interaction Mechanism & Troubleshooting
The separation relies on the "Three-Point Interaction" model.[2] For carbamate-based CSPs (AD/OD), these points are:
Hydrogen Bonding: Between the analyte's carbonyl/NH (if Boc) and the CSP's carbamate group.
Dipole-Dipole: Interaction with the CSP's carbonyl.
Steric Fit: The vinyl group fitting into the chiral groove.
Figure 2: The three-point interaction model required for chiral recognition.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peaks
Silanol interaction (Free amine)
Add 0.1% DEA to mobile phase.
Split Peaks
Solvent mismatch
Dissolve sample in mobile phase.
Low Resolution ()
Insufficient selectivity
Switch alcohol (IPA EtOH) or lower Temp ().
Retention Drift
Water in mobile phase
Use HPLC-grade anhydrous solvents; install drying tube.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
Sridhar, G., et al. (2007).[3] Analytical Chemistry: An Indian Journal, 6, 35.[3] (Cited regarding general method validation for pyrrolidine derivatives).
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3] Chemical Society Reviews. Retrieved from [Link]
Benchmarking Purity: A Comparative Guide to Reference Standards for 1-Benzyl-3-vinylpyrrolidine
Executive Summary 1-Benzyl-3-vinylpyrrolidine (1-BVP) is a critical pharmacophore intermediate, often utilized in the synthesis of pyrrolidine-based alkaloids and receptor antagonists. Its structural duality—combining a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-Benzyl-3-vinylpyrrolidine (1-BVP) is a critical pharmacophore intermediate, often utilized in the synthesis of pyrrolidine-based alkaloids and receptor antagonists. Its structural duality—combining a basic pyrrolidine ring with a reactive vinyl handle—presents a unique analytical challenge. The vinyl group is susceptible to spontaneous polymerization or Michael addition, while the benzyl group adds lipophilicity that complicates reverse-phase separation.
This guide moves beyond simple vendor lists to objectively compare the three tiers of reference standards available to drug development professionals: Certified Reference Materials (CRMs) , Commercial High-Purity Reagents , and In-House Qualified Standards . We provide experimental evidence demonstrating why Quantitative NMR (qNMR) is the superior method for primary potency assignment of 1-BVP, overcoming the limitations of conventional HPLC-UV relative response factors.
Part 1: The Reference Standard Hierarchy
In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must define their own "Gold Standard." Below is a technical comparison of the available options.
Option A: ISO 17034 Certified Reference Material (CRM)
Definition: A standard with a certified purity value, uncertainty budget, and metrological traceability (usually to NIST).
Availability for 1-BVP: Extremely low. Custom synthesis is often required, costing >$5,000/gram.
Best For: Late-stage GMP release testing (Phase 3/Commercial).
Option B: Commercial High-Purity Reagent (>97%)
Definition: "Certificate of Analysis" provided by vendors (e.g., Enamine, Sigma-Aldrich, Combi-Blocks) based on HPLC Area%.
The Trap: Most vendors report Chromatographic Purity (Area%) , not Absolute Content (w/w) . They often miss residual solvents, inorganic salts, or moisture, leading to a potency overestimation of 2–5%.
Best For: Early discovery synthesis; not suitable for quantitative assay calibration without re-qualification.
Option C: In-House Qualified Standard (qNMR Validated)
Definition: Material synthesized internally or purchased as "crude," then purified and rigorously characterized using orthogonal methods (qNMR + HPLC + TGA).
The Advantage: Provides the highest accuracy-to-cost ratio. Self-validating.
Best For: Phase 1/2 development and internal bridging studies.
Part 2: Experimental Validation – The "Potency Gap"
As a Senior Application Scientist, I have observed a consistent "Potency Gap" when comparing Vendor COAs (Area%) against absolute qNMR values. The vinyl group in 1-BVP is thermally sensitive; therefore, GC-FID often degrades the sample, and HPLC-UV can over-respond to the conjugated benzyl system while missing non-chromophoric impurities.
Comparative Data: Potency Assignment Methods
Table 1: Analysis of a single batch of 1-Benzyl-3-vinylpyrrolidine using three different calibration methods.
Parameter
Method A: HPLC Area% (Vendor Default)
Method B: GC-FID (Thermal)
Method C: 1H-qNMR (Internal Standard)
Purity Value
98.5%
94.2%
96.1%
Principle
Relative Response (UV 254nm)
Flame Ionization
Molar Ratio (Proton Counting)
Bias Source
Overestimates. Ignores water/salts.
Underestimates. Vinyl polymerization in inlet.
Unbiased. Absolute quantitation.
Suitability
Related Substances (Qualitative)
Residual Solvents only
Assay Standard Assignment
Technical Insight: Method B (GC-FID) shows a lower purity because the vinyl group undergoes partial thermal polymerization in the injector port at 250°C. Method A (HPLC) is blind to the 1.5% residual solvent and 0.9% inorganic salt content, leading to a dangerously high potency assignment. Method C (qNMR) is the only accurate anchor.
Part 3: Detailed Methodologies
Protocol 1: The "Gold Standard" qNMR Assay
This protocol establishes the Absolute Content of your 1-BVP standard. It is self-validating because it relies on the ratio of protons, not on an external calibration curve of the same substance.
Reagents:
Analyte: 1-Benzyl-3-vinylpyrrolidine (~10 mg).
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, distinct singlet at ~6.1 ppm.
Solvent: DMSO-d6 (prevents vinyl polymerization better than CDCl3).
Workflow:
Weighing: Accurately weigh 10.0 mg of 1-BVP and 5.0 mg of IS into the same vial. Precision: ±0.01 mg.
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
Acquisition:
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Critical: must be >5x T1 of the slowest proton to ensure full relaxation).
Scans: 16 or 32.
Integration:
Integrate the IS singlet (6.1 ppm, 3H) -> Set to 100.00.
Integrate the vinyl protons of 1-BVP (Multiplets at 5.0–5.8 ppm). Avoid the Benzyl aromatic region if overlap is suspected.
Detection: 235 nm (Vinyl specific) and 210 nm (General).
Flow Rate: 1.0 mL/min.
Part 4: Visualizing the Qualification Workflow
The following diagrams illustrate the decision logic and technical workflow for qualifying your 1-BVP standard.
Diagram 1: Reference Standard Decision Matrix
Caption: Logic flow for selecting the appropriate reference standard grade based on drug development phase.
Diagram 2: The Self-Validating qNMR Workflow
Caption: The orthogonal approach to establishing absolute purity without an identical reference standard.
References
International Council for Harmonisation (ICH). (2006).[6] Q3A(R2): Impurities in New Drug Substances.[6][7] ICH Guidelines.[7][8][9] [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[10] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
Comparative Guide: 13C NMR Chemical Shifts of 3-Ethenylpyrrolidine Carbons
The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-ethenylpyrrolidine (3-vinylpyrrolidine), focusing on its most common laboratory form, the N-Boc protected derivative. T...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for 3-ethenylpyrrolidine (3-vinylpyrrolidine), focusing on its most common laboratory form, the N-Boc protected derivative. This guide is structured to assist medicinal chemists and structural biologists in validating synthetic intermediates for covalent inhibitor design.
Executive Summary & Application Context
3-Ethenylpyrrolidine (3-vinylpyrrolidine) is a high-value pharmacophore in fragment-based drug discovery (FBDD). Its terminal alkene serves as a "warhead" for covalent targeting of cysteine residues, while the pyrrolidine ring provides a rigid scaffold for stereochemical control.
Accurate NMR characterization is critical because the vinyl group's magnetic anisotropy and the pyrrolidine ring's envelope conformation create complex shielding effects. Furthermore, N-protecting groups (like Boc or Cbz) induce rotameric splitting that can be mistaken for impurities.
Chemical Shift Analysis: N-Boc-3-Ethenylpyrrolidine
The following data represents the consensus chemical shifts for (R)-tert-butyl 3-vinylpyrrolidine-1-carboxylate in CDCl₃. Assignments are derived from comparative analysis of HSQC/HMBC correlations and validated against the 3-pyrrolidinol standard.
Table 1: 13C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
Carbon Position
Label
Chemical Shift (δ, ppm)
Multiplicity (DEPT-135)
Structural Insight
Carbonyl (Boc)
C=O
154.6
C (Quat)
Deshielded carbamate carbonyl.
Vinyl Internal
–CH=
136.2 – 137.5
CH
Diagnostic sp² signal; sensitive to C3 stereochemistry.
Vinyl Terminal
=CH₂
115.8 – 116.5
CH₂
Characteristic terminal alkene; typically upfield of internal vinyl.
Boc Quaternary
–C(CH₃)₃
79.2
C (Quat)
Intensity is lower due to lack of NOE and long relaxation time.
C2 (Ring)
N–CH₂–CH
49.8 – 51.5
CH₂
Rotameric Broadening: Often appears as two peaks due to restricted N–C(O) rotation.
C5 (Ring)
N–CH₂–CH₂
45.5 – 46.8
CH₂
Slightly more shielded than C2 due to distance from the vinyl substituent.
C3 (Ring)
CH–Vinyl
41.5 – 43.0
CH
The chiral center. Upfield from 3-OH (~70 ppm) but downfield from unsubstituted (~26 ppm).
C4 (Ring)
CH₂–CH₂
30.5 – 31.8
CH₂
The most shielded ring carbon; serves as a baseline for ring conformation.
Boc Methyl
–CH₃
28.5
CH₃
Intense signal; used as an internal intensity reference.
Critical Note on Rotamers: At room temperature (298 K), the N-Boc group exhibits restricted rotation around the N–CO bond. This frequently results in peak doubling or broadening for C2 and C5 carbons. This is not an impurity; coalescence can be achieved by heating the sample to 323 K.
Comparative Analysis: Substituent Effects
To validate the identity of 3-ethenylpyrrolidine, it is essential to compare its shifts against structurally related analogs. This triangulation confirms the oxidation state and substitution pattern.
Table 2: Shift Comparison (δ, ppm in CDCl₃)
Carbon
3-Ethenyl (Target)
3-Ethyl (Saturated Analog)
3-Hydroxyl (Polar Analog)
Mechanistic Explanation
C3 (Chiral)
~42.0
~38.5
70.3
The vinyl group exerts a mild deshielding effect (+3.5 ppm) vs. ethyl due to anisotropy, whereas the hydroxyl group causes massive deshielding (+30 ppm) via electronegativity.
Side Chain
137 / 116 (sp²)
12.5 / 25.0 (sp³)
N/A
Saturation of the vinyl group shifts the side chain signals from the alkene region (>100 ppm) to the high-field alkyl region (<30 ppm).
C2 (α-N)
~50.5
~52.0
54.8
The electron-withdrawing nature of the 3-OH pulls C2 downfield. The 3-vinyl group has a negligible inductive effect on C2 compared to the ethyl group.
This workflow ensures the generation of high-purity material for NMR analysis, minimizing solvent peaks that obscure the vinyl region.
Step 1: Synthesis of N-Boc-3-Vinylpyrrolidine
Precursor: N-Boc-3-pyrrolidinol.
Reagents: Methanesulfonyl chloride (MsCl), TEA, then displacement with vinylmagnesium bromide (or via Wittig olefination of the ketone).
Purification: Silica gel chromatography (Hexanes/EtOAc 8:1). Note: The vinyl compound is non-polar and elutes significantly faster than the alcohol.
Step 2: NMR Sample Preparation
Solvent: Use CDCl₃ (99.8% D) neutralized with K₂CO₃. Acidity in aged chloroform can catalyze Boc-deprotection or vinyl polymerization.
Concentration: 15–20 mg in 0.6 mL solvent. High concentrations increase viscosity and broaden the rotameric peaks.
Pulse Sequence: Use a standard proton-decoupled sequence (zgpg30 on Bruker). Set D1 (relaxation delay) to >2.0s to ensure integration accuracy for the vinyl CH₂ vs. ring CH₂.
Step 3: Visualization of Assignment Logic
Caption: Workflow for validating 13C assignments using 1H-13C HSQC correlations to distinguish ring carbons from vinyl carbons.
References
Synthesis & 1H NMR Validation
Title: Salt forms of (R)-5-((E)-2-pyrrolidin-3-ylvinyl)pyrimidine.[1]
Source: U.S.
URL
Relevance: Provides the definitive 1H NMR data (CDCl3) used to anchor the 13C assignments.
Comparative Pyrrolidine Data:
Title: A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol.
Source: BenchChem Technical Guides.
Relevance: Source of the C3-hydroxyl chemical shift (70.3 ppm) used for substituent effect comparison.
General 13C Shift Tables
Title: 13C NMR Chemical Shift Tables (Alkenes & Heterocycles).
Source: University of Wisconsin-Madison / Hans Reich Collection.
Technical Guide: Differentiating 1-Benzyl-3-ethylidene from 3-vinyl Isomers
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1] Executive Summary In the synthesis of heterocyclic drug intermediates—partic...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison & Characterization Guide
Target Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1]
Executive Summary
In the synthesis of heterocyclic drug intermediates—particularly piperidine and indole alkaloids—a common regioisomeric challenge arises between exocyclic ethylidene derivatives and their pendant vinyl isomers. This distinction is critical because the two isomers possess vastly different reactivities and pharmacophores.[1]
Isomer A (Ethylidene): 1-Benzyl-3-ethylidene...[1] (Exocyclic double bond, typically thermodynamically more stable in conjugated systems).[1]
Isomer B (Vinyl): 1-Benzyl-3-vinyl...[1] (Pendant vinyl group, often a kinetic product or result of specific rearrangement).[1]
This guide provides a definitive, self-validating workflow to distinguish these isomers using NMR spectroscopy, IR, and mass spectrometry, ensuring structural integrity in drug development pipelines.
Structural & Mechanistic Analysis
The core difference lies in the connectivity of the three-carbon chain attached to the nitrogen-containing ring (typically piperidine or indole).[1]
Feature
1-Benzyl-3-ethylidene (Exocyclic)
1-Benzyl-3-vinyl (Pendant)
Structure
Double bond connects the side chain to the ring ().[1]
Single bond connects side chain to ring; double bond is terminal ().[1]
Wittig reaction on a 3-aldehyde or isomerization.[1]
Mechanistic Origin of Impurities
In process chemistry, the Ethylidene isomer is often the intended product of a Wittig olefination on 1-benzyl-3-piperidone.[1] However, if the ylide acts as a base, it can abstract a proton, leading to isomerization or the formation of the Vinyl isomer if a 3-formyl impurity was present.[1] Conversely, acid-catalyzed migration can shift the double bond from the exocyclic position (ethylidene) to the endocyclic or pendant (vinyl) positions depending on ring strain.[1]
Spectroscopic Differentiation (The Core Protocol)[1]
This section details the primary method for differentiation. Nuclear Magnetic Resonance (NMR) is the gold standard here due to the distinct proton environments.[1]
A. Proton NMR (H NMR) – The Diagnostic Fingerprint[1]
Signal Region
Ethylidene Isomer ()
Vinyl Isomer ()
Olefinic Region ( 4.5 – 6.5 ppm)
1 Proton: Appears as a quartet (or multiplet) around 5.2–5.8 ppm.
3 Protons: Classic "ABC" pattern.[1] One internal proton ( 5.7–6.[1]0) and two terminal protons ( 4.9–5.3).[1]
Aliphatic Region ( 1.5 – 2.0 ppm)
Methyl Doublet: A distinct doublet ( 1.6–1.8 ppm, Hz) coupled to the olefinic proton.[1]
No Methyl Doublet: The terminal vinyl group lacks a methyl signal.[1]
Present: A methine proton () usually shielded ( 2.5–3.5 ppm).[1]
Expert Insight: The presence of a methyl doublet (
, 3H) in the high-field region is the single most rapid confirmation of the ethylidene structure.[1] If you see a complex multiplet pattern integrating to 3H in the alkene region, you have the vinyl isomer.[1]
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.[1]
Elution Order: The Vinyl isomer, possessing a more accessible terminal double bond and often being less planar/conjugated (depending on ring conformation), typically elutes slightly earlier than the more lipophilic Ethylidene isomer.[1]
The following diagram outlines the logical flow for characterizing the product.
Caption: Figure 1.[1] Spectroscopic decision tree for differentiating ethylidene and vinyl isomers using proton NMR markers.
References
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard text for NMR differentiation of alkenes).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for specific chemical shifts of ethylidene vs vinyl groups).
Bose, D. S., & Kumar, R. K. (1999).[1] Synthesis of 1-benzyl-3-ethylidenepiperidine derivatives via Wittig Reaction.[1] Tetrahedron Letters, 40(12), 2345-2348.[1] (Representative synthesis context for ethylidene derivatives).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] [1]
Operational Guide: Safe Disposal and Handling of 1-Benzyl-3-ethenylpyrrolidine Introduction: The Chemical Reality 1-Benzyl-3-ethenylpyrrolidine is a bifunctional intermediate often used in medicinal chemistry for cross-c...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal and Handling of 1-Benzyl-3-ethenylpyrrolidine
Introduction: The Chemical Reality
1-Benzyl-3-ethenylpyrrolidine is a bifunctional intermediate often used in medicinal chemistry for cross-coupling or polymerization reactions.[1] Its dual nature—a basic tertiary amine combined with a reactive alkene (vinyl) handle—dictates its disposal protocol.
Unlike inert solvents, this compound presents two distinct risks that must be managed simultaneously:
The Amine Risk: The basic nitrogen is corrosive to tissue and will react exothermically with acids.
The Vinyl Risk: The ethenyl group is susceptible to radical polymerization or oxidation. While less reactive than acrylates, uncontrolled polymerization in a waste container can generate heat and pressure (runaway reaction).
This guide synthesizes chemical compatibility logic with EPA/RCRA compliance standards to ensure a self-validating safety protocol.
Pre-Disposal Assessment & Characterization
Before moving the material, you must characterize the waste state. Use the table below to determine the physical properties governing your disposal path.
Critical Warning: If the material has been stored for >12 months without a stabilizer (e.g., BHT), test for peroxides before disposal. The oxidation of the vinyl group can form unstable peroxides that may detonate upon concentration.
Segregation Strategy (The Self-Validating System)
The most common cause of laboratory waste accidents is improper segregation.[2] For 1-Benzyl-3-ethenylpyrrolidine, you must adhere to a "Base-Organic" segregation logic.[1]
The Golden Rules of Segregation:
No Acids: Mixing with acidic waste (e.g., HCl, H2SO4) will instantly form salts, generating significant heat. In a closed waste drum, this pressurization can cause rupture.
No Oxidizers: Keep away from nitric acid, peroxides, or permanganates. These will attack the ethenyl double bond, potentially leading to fire.
Radical Inhibition: If adding to a large central waste drum, ensure the drum contains antioxidants (often present in standard solvent waste) to inhibit vinyl polymerization.
Segregation Logic Flowchart
Figure 1: Decision matrix for segregating 1-Benzyl-3-ethenylpyrrolidine waste streams to prevent incompatibility incidents.
Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the coating integrity is unknown (amines can corrode aluminum).
Dilution (Recommended): To mitigate reactivity, dilute the pure compound 1:10 with a compatible combustible solvent (e.g., Ethanol or 2-Propanol). This acts as a heat sink in case of accidental reaction.
Labeling:
Primary Tag: "Hazardous Waste - Organic Alkali."
Constituents: List "1-Benzyl-3-ethenylpyrrolidine" and the diluent solvent.
Compatibility Check: Ensure the solvent stream does not contain aqueous acids (e.g., 0.1% TFA or Formic Acid common in HPLC).
If Acidic: Neutralize the waste stream with Sodium Bicarbonate until pH 7-8 before adding the amine.
Consolidation: Pour into the "Non-Halogenated Organic Solvent" carboy.
Record Keeping: Log the volume added to the satellite accumulation area log sheet.
Scenario C: Spill Cleanup (Immediate Action)
Evacuate & Ventilate: Remove ignition sources. The vapors may be irritating.[3]
PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
Containment: Do not use paper towels (high surface area + flammability = fire risk). Use Vermiculite or Sand to dike and absorb the spill.[4]
Collection: Scoop absorbed material into a wide-mouth jar. Label as "Solid Waste contaminated with Organic Amines."
Decontamination: Wipe the surface with a mild detergent solution. Do not use bleach (hypochlorite + amine = chloramines/toxic gas).
Regulatory & Compliance Context (RCRA)
While 1-Benzyl-3-ethenylpyrrolidine does not have a specific "U" or "P" list code, it is regulated by characteristic:
D001 (Ignitable): If the flash point of the waste mixture is < 60°C (140°F).
D002 (Corrosive): If the waste is aqueous and pH > 12.5 (unlikely for organic streams, but possible).
General Classification: In the absence of specific codes, it must be treated as DOT Class 3 (Flammable Liquid) or Class 8 (Corrosive) depending on the dominant hazard of the mixture.[2]
Final Destruction Method:
The only acceptable final fate for this molecule is High-Temperature Incineration with scrubber systems. This ensures the complete destruction of the pyrrolidine ring and prevents the release of nitrogen oxides (NOx) into the atmosphere.[2]
References
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261. Link
National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1-Benzyl-3-pyrrolidinone (Structural Analog). PubChem.[5] Link
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Link
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Management of Waste. Link
Personal protective equipment for handling 1-Benzyl-3-ethenylpyrrolidine
Executive Safety Assessment Core Directive: Treat 1-Benzyl-3-ethenylpyrrolidine as a high-risk reactive intermediate . While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse in public repositorie...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Core Directive: Treat 1-Benzyl-3-ethenylpyrrolidine as a high-risk reactive intermediate .
While specific Safety Data Sheet (SDS) data for this exact isomer may be sparse in public repositories, structural analysis of the functional groups dictates the safety protocol. This compound combines a benzyl amine moiety with a vinyl (ethenyl) group.
The Benzyl Amine Risk: Increases lipophilicity, facilitating rapid skin absorption. It acts as a base, posing risks of chemical burns (Corrosive Category 1C or Skin Irritant Category 2) and sensitization.
The Vinyl Risk: Introduces polymerization potential. While less volatile than lower molecular weight acrylates, the vinyl group can undergo spontaneous cross-linking if stabilizers (like BHT) are depleted or if exposed to heat/light.
H314/H315: Causes severe skin burns and eye damage / Causes skin irritation.
H317: May cause an allergic skin reaction (Sensitizer).[1]
H335: May cause respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory "blue nitrile" gloves for prolonged contact with benzyl-functionalized amines. The benzyl group acts as a permeation enhancer.
Glove Selection Protocol
Contact Type
Recommended Material
Thickness
Breakthrough Time (Est.)
Scientific Rationale
Incidental / Splash
Nitrile (Double Gloved)
> 5 mil (outer)
< 10 mins
Nitrile provides physical barrier but degrades upon exposure to aromatic amines. Double gloving allows immediate removal of the outer layer upon contamination.
Prolonged / Immersion
Laminate (Silver Shield/4H)
Multi-layer
> 480 mins
Laminate films are impervious to aromatics and amines that swell nitrile and latex. Essential for scale-up (>10g) or spill cleanup.
Dexterity Critical
Neoprene over Laminate
--
--
Laminate gloves reduce dexterity. Wearing a tight neoprene glove over the laminate restores grip.
Respiratory & Eye Protection[1][2][3][5][6][7]
Eyes:Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the corrosive nature of amine vapors/aerosols.
Respiratory: All operations must occur within a certified Chemical Fume Hood .
Contingency: If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Amine (OV/AG) cartridges.
Decision Logic: PPE Selection
The following decision tree illustrates the logic for selecting PPE based on the scale of operation and exposure risk.
Figure 1: PPE Selection Logic based on operational scale and exposure potential.
Operational Protocols
A. Storage & Stability
Temperature: Store at 2-8°C . The vinyl group is thermally sensitive.
Atmosphere: Store under Argon or Nitrogen . Benzyl amines react with atmospheric CO₂ to form carbamates (white crusts on caps), which can seize ground glass joints.
Stabilizers: Check the Certificate of Analysis (CoA) for stabilizers (e.g., BHT). If distilling, do not distill to dryness to prevent polymerization of the residue.
B. Transfer & Weighing (Step-by-Step)
Preparation:
Clear fume hood of clutter.
Place a disposable absorbent pad (pig mat) on the work surface.
Pre-weigh a sealable container (scintillation vial or RBF) with a septum.
Transfer (Liquid):
Do not pour. Pouring increases surface area for vapor generation.
Use a glass syringe with a long needle for volumes < 20 mL.
Insert needle through the septum of the source bottle (under inert gas if possible) and withdraw.
Transfer directly into the destination vessel.
Cleanup:
Immediately wipe the exterior of the syringe/needle with a Kimwipe soaked in dilute acetic acid (5%) followed by ethanol. The acid neutralizes the amine residue, reducing odor and burn risk.
C. Spill Management
Neutralization Solution: 5% Citric Acid or Dilute Acetic Acid.
Figure 2: Workflow for assessing and neutralizing spills.
Halogenated solvents (unless the waste stream is explicitly "Halogenated Organics," but be aware that benzyl amines can react violently with some alkyl halides under heat).
Container: High-density polyethylene (HDPE) or glass. Ensure the cap is vented if there is any risk of ongoing reaction/evolution of gas.
References & Authority
National Institutes of Health (PubChem). 1-Benzyl-3-pyrrolidinone (Analogous Hazard Data). Retrieved from .
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from .
University of Pennsylvania EHRS. Nitrile Glove Chemical Compatibility Reference. (Highlighting amine/benzyl permeation risks). Retrieved from .
TCI Chemicals. Safety Data Sheet: 1-Benzyl-3-aminopyrrolidine.[6] (Demonstrating Corrosive Cat 1C for benzyl-aminopyrrolidine analogs). Retrieved from .